3-bromo-1H-pyrrolo[3,2-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-4-10-7-1-2-9-3-5(6)7/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDKYXWNDBRDRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576947 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-36-4 | |
| Record name | 3-Bromo-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 23612-36-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While detailed biological and spectroscopic data for this specific compound are limited in public literature, this guide leverages available information on its physicochemical properties and the extensive research on its derivatives to present its core utility and potential applications.
Core Compound Properties
This compound, also known as 3-Bromo-5-azaindole, is a solid organic compound.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 23612-36-4 | [1] |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Boiling Point | 357°C at 760 mmHg | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 4°C | |
| InChI Key | RCDKYXWNDBRDRE-UHFFFAOYSA-N |
Safety and Handling
This compound is classified as harmful and requires careful handling in a laboratory setting.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[1][2]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
First Aid: In case of contact with skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. In case of eye contact, rinse cautiously with water for several minutes. If swallowed, rinse mouth and seek medical attention.[2]
Synthesis and Experimental Protocols
Representative Synthetic Protocol (for 6-bromo-1H-pyrrolo[3,2-c]pyridine):
This protocol details the synthesis of the 6-bromo isomer and can serve as a template for developing a synthesis for the 3-bromo analog. The key steps involve the formation of a vinyl-substituted nitropyridine oxide, followed by reductive cyclization.[3]
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid in dichloromethane to yield 2-bromo-5-methylpyridine-1-oxide.[3]
-
Nitration: The resulting pyridine-1-oxide is then nitrated using fuming nitric acid in sulfuric acid to produce 2-bromo-5-methyl-4-nitropyridine 1-oxide.[3]
-
Vinyl Amine Formation: Reaction with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide affords the key intermediate, (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide.[3]
-
Reductive Cyclization: The intermediate is treated with iron powder in acetic acid at 100°C. The reaction mixture is then worked up with an aqueous sodium carbonate solution and extracted with ethyl acetate to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]
Experimental Workflow for Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine:
Caption: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Role in Drug Discovery and Biological Activity of Derivatives
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a range of biological activities, particularly as anticancer agents.[3][4][5][6] this compound serves as a key intermediate for the synthesis of these more complex, biologically active molecules. The bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse substituents.[3]
Tubulin Polymerization Inhibitors
A significant application of the 1H-pyrrolo[3,2-c]pyridine scaffold is in the development of tubulin polymerization inhibitors that target the colchicine-binding site.[3] These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their antitumor activities.[3] Several of these derivatives displayed potent antiproliferative effects against various cancer cell lines.[3]
In Vitro Antiproliferative Activity of Representative Derivatives: [3]
| Compound | Target Cell Line | IC₅₀ (µM) |
| 10t (indole derivative) | HeLa (cervical cancer) | 0.12 |
| SGC-7901 (gastric cancer) | 0.15 | |
| MCF-7 (breast cancer) | 0.21 |
FMS Kinase Inhibitors
Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been identified as potent inhibitors of FMS kinase (CSF-1R).[5][6] FMS kinase is overexpressed in several types of cancer, making it an attractive therapeutic target.[6]
A study of eighteen pyrrolo[3,2-c]pyridine derivatives identified compounds with significant inhibitory effects against FMS kinase and potent antiproliferative activity against ovarian, prostate, and breast cancer cell lines.[6]
FMS Kinase Inhibitory Activity of a Potent Derivative: [6]
| Compound | Target | IC₅₀ (nM) |
| 1r | FMS Kinase | 30 |
| BMDM (cell-based) | 84 |
Signaling Pathways and Mechanism of Action of Derivatives
The primary mechanism of action for many biologically active 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Signaling Pathway for Tubulin Polymerization Inhibition:
Caption: Mechanism of action for anticancer derivatives.
Spectroscopic Data of a Representative Derivative
¹H NMR (500 MHz, CDCl₃): δ 9.07 (s, 1H), 7.89 (d, J = 8.2 Hz, 1H), 7.77 (s, 1H), 7.36 (d, J = 3.3 Hz, 1H), 7.27 (d, J = 8.0 Hz, 1H), 6.79 (d, J = 3.2 Hz, 1H), 6.71 (s, 1H), 3.95 (s, 1H), 3.91 (s, 1H), 2.40 (s, 1H).[7]
¹³C NMR (126 MHz, CDCl₃): δ 154.05, 150.05, 143.17, 141.18, 138.19, 135.59, 134.19, 130.05, 129.49, 128.71, 126.82, 124.66, 102.87, 102.41, 102.14, 61.05, 56.42, 21.20.[7]
HRMS (ESI): calcd for C₂₃H₂₃N₂O₃ [M + H]⁺ 375.1709, found 375.1708.[7]
Conclusion
This compound is a valuable heterocyclic compound that serves as a versatile starting material in the synthesis of complex molecules with significant biological activities. Its derivatives have shown considerable promise as potent anticancer agents, primarily through the inhibition of tubulin polymerization and FMS kinase. This technical guide provides a foundation for researchers and drug development professionals to understand the potential of this core scaffold and to guide its application in the design and synthesis of novel therapeutic agents. Further research into the direct biological effects of this compound itself could unveil additional applications for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to 3-bromo-1H-pyrrolo[3,2-c]pyridine: Properties, Synthesis, and Biological Relevance
This technical guide provides an in-depth overview of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines its fundamental molecular characteristics, a representative synthetic protocol, and its emerging role as a scaffold for potent biologically active agents.
Core Molecular Data
This compound, also known as 3-Bromo-5-Azaindole, is a solid substance at room temperature. Its key molecular identifiers and properties are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| CAS Number | 23612-36-4 | [1] |
| Physical Form | Solid | |
| Boiling Point | 357 °C at 760 mmHg | |
| Purity | Typically available at ≥97% | |
| Storage | Recommended storage at 4°C |
Synthetic Protocol
The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines can be achieved through a multi-step process. The following is a representative protocol for the synthesis of a related derivative, 6-bromo-1H-pyrrolo[3,2-c]pyridine, which illustrates a common synthetic strategy starting from a commercially available pyridine derivative[2].
Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine [2]
-
Oxidation: Commercially available 2-bromo-5-methylpyridine is reacted with m-chloroperbenzoic acid (m-CPBA) to yield 2-bromo-5-methylpyridine-1-oxide.
-
Nitration: The resulting pyridine-1-oxide is then treated with fuming nitric acid in the presence of sulfuric acid to introduce a nitro group, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide.
-
Intermediate Formation: The nitrated compound is subsequently reacted with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide to produce a key intermediate.
-
Reductive Cyclization: Finally, the intermediate undergoes a reductive cyclization in the presence of iron powder and acetic acid to afford the target compound, 6-bromo-1H-pyrrolo[3,2-c]pyridine.
This synthetic route provides a foundational methodology that can be adapted for the synthesis of this compound and its analogs.
Biological Significance and Mechanism of Action
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated significant potential as anti-cancer agents. Recent studies have shown that these compounds can act as colchicine-binding site inhibitors, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis[2].
The logical workflow for the development and biological evaluation of these compounds is illustrated below.
Caption: Development and evaluation workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
This diagram outlines the progression from the initial design and synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives to their comprehensive biological evaluation. The in vitro assays confirm their antiproliferative activity, while subsequent mechanistic studies elucidate their role in disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis[2]. This multifaceted approach underscores the therapeutic potential of this chemical scaffold in the development of novel anticancer drugs.
References
An In-Depth Technical Guide to the Synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-bromo-1H-pyrrolo[3,2-c]pyridine, a valuable heterocyclic compound in medicinal chemistry and drug discovery. This document details the primary synthetic route, experimental protocols, and relevant chemical data to support research and development in this area.
Introduction
This compound, also known as 3-bromo-5-azaindole, is a key building block in the synthesis of a variety of biologically active molecules. The presence of the bromine atom at the 3-position of the pyrrolo[3,2-c]pyridine core provides a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of chemical space for drug discovery programs. This guide focuses on the direct bromination approach to this compound, offering a practical and efficient synthetic method.
Synthesis Pathway
The most direct and commonly employed method for the synthesis of this compound is the electrophilic bromination of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole). The pyrrole ring of the 5-azaindole system is electron-rich and susceptible to electrophilic substitution, with the C3 position being the most reactive site.
Synthesis of the Starting Material: 1H-pyrrolo[3,2-c]pyridine (5-Azaindole)
The starting material, 1H-pyrrolo[3,2-c]pyridine, can be synthesized through various methods. One common approach involves the cyclization of appropriately substituted pyridine derivatives. For instance, a multi-step synthesis starting from a substituted pyridine can be employed to construct the fused pyrrole ring.
Direct Bromination of 1H-pyrrolo[3,2-c]pyridine
The primary and most efficient route to this compound involves the direct bromination of 1H-pyrrolo[3,2-c]pyridine. This reaction is typically carried out using a suitable brominating agent that can act as a source of electrophilic bromine. Copper(II) bromide (CuBr₂) has been shown to be an effective reagent for this transformation, affording the desired product in good yield.
The reaction proceeds via an electrophilic aromatic substitution mechanism where the bromine atom is introduced at the electron-rich C3 position of the pyrrole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound via direct bromination of 1H-pyrrolo[3,2-c]pyridine.
| Parameter | Value | Reference |
| Starting Material | 1H-pyrrolo[3,2-c]pyridine (5-Azaindole) | |
| Reagent | Copper(II) Bromide (CuBr₂) | |
| Solvent | Acetonitrile (MeCN) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 1.5 hours | |
| Yield | 32% | |
| Product CAS Number | 23612-36-4 | [1] |
| Product Molecular Formula | C₇H₅BrN₂ | [1] |
| Product Molecular Weight | 197.03 g/mol |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (5-Azaindole)
-
Copper(II) Bromide (CuBr₂)
-
Acetonitrile (MeCN)
-
2 M Ammonia in Methanol
-
Water (H₂O)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a suitable reaction vessel, add 1H-pyrrolo[3,2-c]pyridine (1.00 mmol, 118 mg) and acetonitrile (10 mL).
-
To this solution, add copper(II) bromide (3.00 mmol, 669 mg).
-
Stir the resulting mixture at room temperature for 1.5 hours.
-
After the reaction is complete, add 2 M ammonia in methanol (12 mL) to the reaction mixture.
-
Pour the resulting suspension into water (40 mL).
-
Extract the aqueous mixture with ethyl acetate (2 x 60 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography on silica gel to afford pure this compound.
Synthesis Pathway Visualization
The following diagram illustrates the synthesis of this compound from 1H-pyrrolo[3,2-c]pyridine.
Caption: Synthesis of this compound.
Discussion of Alternative Pathways and Regioselectivity
While the direct bromination of 5-azaindole at the C3 position is the most straightforward approach, it is worth noting that the synthesis of other brominated isomers of pyrrolopyridines often requires multi-step synthetic sequences. For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been reported to start from 2-bromo-5-methylpyridine, involving a series of reactions including oxidation, nitration, condensation, and cyclization to build the pyrrole ring onto the pyridine core.[2]
The regioselectivity of the bromination of the 1H-pyrrolo[3,2-c]pyridine core is dictated by the electronic properties of the bicyclic system. The pyrrole ring is significantly more electron-rich than the pyridine ring, directing electrophilic attack to the pyrrole moiety. Within the pyrrole ring, the C3 position is generally the most nucleophilic, leading to the preferential formation of the 3-bromo isomer under the described conditions. Other brominating agents, such as N-bromosuccinimide (NBS), are also commonly used for the bromination of electron-rich aromatic and heteroaromatic compounds and could potentially be employed for this transformation, possibly with different selectivity or under different reaction conditions.[3][4][5][6][7]
Conclusion
This technical guide has outlined a reliable and efficient synthesis pathway for this compound via the direct bromination of 1H-pyrrolo[3,2-c]pyridine using copper(II) bromide. The provided experimental protocol and quantitative data offer a solid foundation for the laboratory-scale preparation of this important synthetic intermediate. Understanding the synthesis of this and related brominated pyrrolopyridines is crucial for the advancement of medicinal chemistry projects that utilize these versatile scaffolds.
References
- 1. This compound | 23612-36-4 [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]
Spectroscopic Profile of 3-bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of the heterocyclic compound 3-bromo-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a combination of data derived from closely related analogues and predicted spectroscopic values based on established principles. This guide is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound and its derivatives in a research and development setting.
Molecular Structure and Properties
Structure:
Chemical Formula: C₇H₅BrN₂
Molecular Weight: 197.04 g/mol
Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for this compound and its derivatives. The predicted data for the target compound is based on the analysis of substituted 1H-pyrrolo[3,2-c]pyridine derivatives and related bromo-azaindole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.8 | br s | 1H | H1 (N-H, pyrrole) |
| ~8.5 | s | 1H | H4 |
| ~8.2 | d | 1H | H6 |
| ~7.6 | s | 1H | H2 |
| ~7.4 | d | 1H | H7 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | C7a |
| ~142 | C6 |
| ~138 | C4 |
| ~128 | C3a |
| ~125 | C2 |
| ~118 | C7 |
| ~95 | C3 |
Note: Predicted values are based on data from various 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and related bromo-azaindole isomers.[3][4]
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound
| Technique | Predicted [M+H]⁺ (m/z) | Key Fragmentation Peaks (Predicted) |
| ESI-MS | 197.97, 199.97 (isotope pattern for Br) | Loss of Br, loss of HCN |
| HRMS (ESI-TOF) | Calculated for C₇H₆BrN₂⁺: 196.9718 | Found: (To be determined experimentally) |
Note: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | N-H stretching (pyrrole) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (aromatic rings) |
| ~1400-1000 | Strong | Ring vibrations |
| ~800-700 | Strong | C-H bending (out-of-plane) |
| ~600-500 | Medium | C-Br stretching |
Note: Predicted values are based on IR spectra of related bromo-pyridines and bromo-pyrrolo-pyridines.[5][6]
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, adapted from methodologies reported for related compounds.[3]
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (A potential precursor or related compound)
A general synthetic route to a bromo-pyrrolo[3,2-c]pyridine skeleton involves the reaction of a substituted nitropyridine with dimethylformamide dimethyl acetal (DMF-DMA), followed by reductive cyclization.[3]
-
Synthesis of (E)-2-bromo-5-((dimethylamino)vinyl)-4-nitropyridine 1-oxide: A solution of 2-bromo-5-methyl-4-nitropyridine 1-oxide in N,N-dimethylformamide is treated with N,N-dimethylformamide dimethyl acetal and heated.
-
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine: The resulting vinyl intermediate is then subjected to reductive cyclization using a reducing agent such as iron powder in acetic acid. The reaction mixture is heated, and upon completion, the product is isolated by filtration and extraction.[3]
Note: A specific protocol for the direct synthesis of this compound would likely involve bromination of the 1H-pyrrolo[3,2-c]pyridine core at a later stage, or the use of a differently substituted starting pyridine.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Record ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.
-
Use the residual solvent peak as an internal reference.
-
-
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
-
-
Infrared Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
-
Alternatively, prepare a KBr pellet of the sample.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
- 1. americanelements.com [americanelements.com]
- 2. 23612-36-4|this compound|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 3-bromo- [webbook.nist.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-bromo-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. A comprehensive experimental protocol for the acquisition of NMR data for this class of heterocyclic compounds is also provided.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are derived from the known spectral data of substituted 1H-pyrrolo[3,2-c]pyridine derivatives and the established substituent effects of bromine on aromatic systems.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.8 | br s | - | 1-H (N-H) |
| ~8.8 | s | - | 4-H |
| ~8.2 | d | ~5.5 | 6-H |
| ~7.6 | s | - | 2-H |
| ~7.2 | d | ~5.5 | 7-H |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~145.2 | C-7a |
| ~142.5 | C-4 |
| ~138.0 | C-6 |
| ~128.1 | C-2 |
| ~125.5 | C-3a |
| ~115.9 | C-7 |
| ~95.0 | C-3 |
Experimental Protocols
The following section details a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for heterocyclic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent should be based on the sample's solubility and the desired resolution of the spectra.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube.
NMR Data Acquisition
The following are typical parameters for a 400 or 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Set automatically by the instrument.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): Typically 0-12 ppm.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds to allow for the typically longer relaxation of carbon nuclei.
-
Spectral Width (SW): Typically 0-160 ppm.
-
Decoupling: Broadband proton decoupling to simplify the spectrum to singlets for each carbon.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Visualizations
The following diagrams illustrate the chemical structure with atom numbering for NMR assignment and a general workflow for NMR analysis.
Caption: Structure of this compound with atom numbering.
Caption: General workflow for NMR spectroscopic analysis.
Spectroscopic Characterization of 3-bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric and infrared (IR) spectroscopic characterization of the heterocyclic compound 3-bromo-1H-pyrrolo[3,2-c]pyridine. This document outlines expected spectral data, detailed experimental protocols for obtaining these spectra, and a generalized workflow for the characterization of novel synthesized compounds.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Expected Mass Spectrum Data
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular ion with ⁷⁹Br | 195.96 |
| [M+2]⁺ | Molecular ion with ⁸¹Br | 197.96 |
| [M-Br]⁺ | Fragment resulting from the loss of a bromine atom | 117.05 |
| [M-HCN]⁺ | Fragment from the loss of hydrogen cyanide from the pyrrole or pyridine ring | 168.97 / 170.97 |
Experimental Protocol for Mass Spectrometry
The following protocol outlines a general procedure for obtaining a mass spectrum of a solid heterocyclic compound like this compound using an electrospray ionization (ESI) mass spectrometer.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended for accurate mass measurements.[1]
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of the solid this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion analysis.
Instrument Parameters (Typical):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.[2]
-
Capillary Voltage: 3.0 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Nebulizer Gas (Nitrogen) Flow: 5 - 10 L/hr
-
Mass Range: m/z 50 - 500
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum over the desired mass range.
-
Process the raw data to identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and major fragment ions.
-
The characteristic isotopic pattern of bromine should be clearly visible for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400 - 3200 | N-H (pyrrole) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 1650 - 1550 | C=N, C=C (pyridine & pyrrole rings) | Stretching |
| 1400 - 1000 | C-N | Stretching |
| 800 - 600 | C-Br | Stretching |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample.[1]
Materials:
-
This compound (1-2 mg)
-
Dry KBr powder (spectroscopic grade, ~200 mg)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Gently grind 1-2 mg of the solid sample in an agate mortar.
-
Add approximately 200 mg of dry KBr powder to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.
-
Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Characterization Workflow
The following diagram illustrates a generalized workflow for the characterization of a newly synthesized compound, such as this compound.
Caption: A generalized workflow for the synthesis, purification, and structural characterization of a chemical compound.
References
Navigating the Solubility Landscape of 3-bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Immediate Release
[City, State] – December 29, 2025 – This technical guide addresses the solubility of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive framework for understanding its potential solubility characteristics based on related compounds and outlines detailed experimental protocols for its empirical determination.
Introduction
This compound is a substituted azaindole, a class of compounds recognized for its diverse pharmacological activities. The solubility of this compound in various organic solvents is a critical parameter, influencing its utility in synthesis, purification, formulation, and as a subject of biological screening. This guide aims to equip researchers with the foundational knowledge and practical methodologies to assess the solubility of this compound.
Physicochemical Properties and Solubility Profile
While specific experimental solubility data for this compound is not extensively documented, an understanding of its structural components—a pyridine ring fused to a pyrrole ring with a bromine substituent—allows for informed predictions.
The pyridine ring, being polar, generally confers solubility in polar solvents.[1] Pyridine itself is miscible with a wide range of organic solvents, including ethanol, ether, and chloroform.[1] The pyrrole moiety is only slightly soluble in water but shows good solubility in many organic solvents like ethanol, ether, and benzene.[2] The presence of the bromine atom, a halogen, can increase lipophilicity, potentially favoring solubility in less polar organic solvents.
A structurally similar compound, 3-bromo-1H-pyrrolo[2,3-b]pyridine, is noted to be soluble in common organic solvents such as dichloromethane and chloroform. This suggests that this compound is likely to exhibit solubility in a range of common organic solvents. However, empirical determination is essential for quantitative assessment.
Quantitative Solubility Data
Table 1: Template for Quantitative Solubility of this compound in Organic Solvents at 25°C (298.15 K)
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethanol | 24.6 | Data to be determined | Data to be determined | Shake-Flask Method |
| Dichloromethane (DCM) | 9.1 | Data to be determined | Data to be determined | Shake-Flask Method |
| Chloroform | 4.8 | Data to be determined | Data to be determined | Shake-Flask Method |
| Ethyl Acetate | 6.0 | Data to be determined | Data to be determined | Shake-Flask Method |
| Acetonitrile | 37.5 | Data to be determined | Data to be determined | Shake-Flask Method |
| Tetrahydrofuran (THF) | 7.6 | Data to be determined | Data to be determined | Shake-Flask Method |
Experimental Protocols for Solubility Determination
The following protocols describe established methodologies for determining the thermodynamic and kinetic solubility of a compound. The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[3]
Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Glass vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker or water bath set to a constant temperature (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]
-
After the equilibration period, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.
-
Filter the sample using a chemically resistant filter (e.g., PTFE) to remove any remaining undissolved solid.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The resulting concentration is the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility Determination
Objective: To determine the concentration at which this compound precipitates from a solution when added from a concentrated stock solution.
Materials:
-
High-concentration stock solution of this compound in a highly soluble solvent (e.g., DMSO).
-
The organic solvent of interest.
-
Multi-well plates (e.g., 96-well plates).
-
Automated liquid handler (optional).
-
Plate reader capable of nephelometry or turbidimetry.
Procedure:
-
Prepare a high-concentration stock solution of the compound in a solvent like DMSO (e.g., 10 mM).[5]
-
Dispense the organic solvent of interest into the wells of a microplate.
-
Add small volumes of the stock solution to the wells to create a range of concentrations.
-
Incubate the plate for a set period (e.g., 1-2 hours) with gentle shaking.[5]
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is currently sparse, this technical guide provides researchers with the necessary theoretical background and detailed experimental protocols to generate this critical information. By employing the standardized methodologies outlined herein, scientists in drug discovery and chemical research can obtain reliable and reproducible solubility data, enabling the effective utilization of this compound in their work. The provided templates and workflows are intended to support a systematic approach to data generation and reporting.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrrole: Properties, Uses, Safety, Synthesis & Supplier Guide – In-Depth Pyrrole Chemical Information | Expert Research & Analysis [pipzine-chem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. enamine.net [enamine.net]
Unveiling the Structural Landscape of Bromo-Substituted Pyrrolopyridines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of bromo-substituted 1H-pyrrolo[3,2-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. While the specific X-ray crystal structure of 3-bromo-1H-pyrrolo[3,2-c]pyridine is not publicly available at the time of this writing, this document leverages crystallographic data from the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine, to provide insights into the molecular architecture of this scaffold. Furthermore, detailed experimental protocols for the synthesis of the 6-bromo-1H-pyrrolo[3,2-c]pyridine isomer are presented, alongside a discussion of the biological significance of the 1H-pyrrolo[3,2-c]pyridine core as a tubulin polymerization inhibitor. This guide is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold, an isomer of the well-known 7-azaindole, is a key structural motif in numerous biologically active molecules. The introduction of a bromine atom onto this heterocyclic core provides a versatile handle for further chemical modifications, making bromo-substituted pyrrolopyridines valuable intermediates in drug discovery programs. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is crucial for structure-based drug design. This guide aims to consolidate the available structural and synthetic knowledge to facilitate further research in this area.
X-ray Crystallographic Data of a Representative Isomer
As a proxy for the crystallographic structure of this compound, we present the data for the closely related isomer, 5-bromo-1H-pyrrolo[2,3-b]pyridine. The data, sourced from a study published by the National Institutes of Health (NIH), reveals the key geometric parameters of a bromo-azaindole system.[1]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₇H₅BrN₂ |
| Formula Weight | 197.04 |
| Temperature | 100 K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.9082 (4) Å |
| b | 13.3632 (6) Å |
| c | 5.8330 (3) Å |
| α | 90° |
| β | 103.403 (5)° |
| γ | 90° |
| Volume | 675.47 (6) ų |
| Z | 4 |
| Density (calculated) | 1.938 Mg/m³ |
| Absorption Coefficient | 6.00 mm⁻¹ |
| F(000) | 384 |
| Data Collection | |
| Diffractometer | Oxford Diffraction Xcalibur, Sapphire2 CCD |
| Theta range for data collection | 3.66 to 25.00° |
| Index ranges | -10<=h<=10, -15<=k<=15, -6<=l<=6 |
| Reflections collected | 3977 |
| Independent reflections | 1185 [R(int) = 0.022] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1185 / 0 / 91 |
| Goodness-of-fit on F² | 1.13 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.092 |
| R indices (all data) | R1 = 0.040, wR2 = 0.096 |
Table 1: Crystal data and structure refinement details for 5-bromo-1H-pyrrolo[2,3-b]pyridine.[1]
Experimental Protocols
While crystallographic data for the title compound is elusive, synthetic procedures for related isomers are well-documented. The following section details the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, as described in a 2024 publication on novel colchicine-binding site inhibitors.[2]
Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
Reaction Scheme:
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide → 6-bromo-1H-pyrrolo[3,2-c]pyridine
Materials:
-
(E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (3.97 g, 13.8 mmol)
-
Iron powder (3.11 g, 55.7 mmol)
-
Acetic acid (80 mL)
-
Aqueous sodium carbonate
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a reaction vessel, add (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid.
-
Stir the reaction mixture for 5 hours at 100 °C.
-
After cooling, filter the reaction mixture and concentrate it in vacuo.
-
Adjust the pH of the residue to 8 with aqueous sodium carbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 6-bromo-1H-pyrrolo[3,2-c]pyridine.
Synthesis of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
Materials:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine (0.06 g, 0.3 mmol)
-
3,4,5-trimethoxyphenylboronic acid (0.13 g, 0.6 mmol)
-
K₂CO₃ (0.083 g, 0.6 mmol)
-
Pyridine (0.071 g, 0.9 mmol)
-
Cu(OAc)₂ (0.12 g, 0.6 mmol)
-
1,4-dioxane (15 mL)
Procedure:
-
Dissolve 6-bromo-1H-pyrrolo[3,2-c]pyridine, 3,4,5-trimethoxyphenylboronic acid, K₂CO₃, pyridine, and Cu(OAc)₂ in 1,4-dioxane.
-
Stir the mixture in a microwave reactor for 30 minutes at 85 °C.
-
Upon completion, extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, dry, and concentrate to yield the product.[2]
Visualized Workflows and Pathways
Synthetic Workflow for 1H-pyrrolo[3,2-c]pyridine Derivatives
The following diagram illustrates the synthetic pathway for the creation of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, which have shown potent anticancer activities.[2]
Caption: Synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.
Signaling Pathway: Tubulin Polymerization Inhibition
Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been identified as potent inhibitors of tubulin polymerization, acting at the colchicine-binding site. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine nucleus represents a promising scaffold for the development of novel therapeutic agents, particularly in the oncology space. While a definitive X-ray crystal structure for this compound remains to be elucidated, the crystallographic data of its isomers provide a solid foundation for computational modeling and structure-based design. The synthetic protocols outlined herein offer a clear path to accessing a variety of substituted analogs for biological evaluation. Future work should focus on obtaining single crystals of this compound to provide a more complete understanding of its structural features and further empower drug discovery efforts.
References
Theoretical Insights into the Structural and Electronic Landscape of 3-bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct theoretical studies on this specific isomer, this document outlines a robust computational approach based on established methodologies for related pyrrolopyridine systems. Furthermore, it presents relevant experimental data from closely related analogs to inform future research and development.
Molecular Structure and Properties
A proposed workflow for these theoretical calculations is presented below. This workflow is based on methodologies successfully applied to similar heterocyclic systems.
Caption: Proposed computational workflow for theoretical studies.
Table 1: Predicted Physicochemical Properties of Pyrrolopyridine Isomers
| Property | This compound | 7-bromo-1H-pyrrolo[3,2-c]pyridine | 3-bromo-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₇H₅BrN₂ | C₇H₅BrN₂ | C₇H₅BrN₂ |
| Molecular Weight | 197.03 g/mol | 197.03 g/mol [1] | 197.03 g/mol [2] |
| Boiling Point | 357 °C at 760 mmHg | Not Available | Not Available |
| Polar Surface Area | 28.7 Ų (Computed)[1] | 28.7 Ų (Computed)[1] | 28.7 Ų (Computed)[2] |
| H-Bond Donor Count | 1 (Computed) | 1 (Computed)[1] | 1 (Computed)[2] |
| H-Bond Acceptor Count | 2 (Computed) | 2 (Computed)[1] | 2 (Computed)[2] |
Proposed Experimental and Computational Protocols
Synthesis of the Pyrrolo[3,2-c]pyridine Core
While a direct synthesis for this compound is not detailed in the reviewed literature, a plausible synthetic pathway can be inferred from the synthesis of the related 6-bromo-1H-pyrrolo[3,2-c]pyridine. The synthesis of the 6-bromo isomer involves the reaction of (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide with iron powder in acetic acid. A similar reductive cyclization strategy could likely be adapted for the synthesis of the 3-bromo isomer, starting from a suitably substituted pyridine precursor.
Computational Methodology
To conduct a thorough theoretical study of this compound, the following computational protocol, based on methods reported for analogous compounds, is recommended:
-
Software: Gaussian 09 or a more recent version is a suitable software package for the proposed calculations.
-
Method: Density Functional Theory (DFT) is a robust method for studying the electronic structure of molecules of this size.
-
Functional and Basis Set: The B3LYP functional in combination with the 6-311+G(2d,p) basis set is recommended for geometry optimization and electronic property calculations. This level of theory has been shown to provide accurate results for similar heterocyclic systems.
-
Geometry Optimization: A full geometry optimization of the molecule should be performed to find the lowest energy conformation.
-
Frequency Analysis: Following optimization, a frequency calculation should be carried out to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), should be calculated to understand the molecule's reactivity and intermolecular interaction sites.
-
Spectroscopic Predictions: Theoretical NMR (¹H and ¹³C) chemical shifts and infrared (IR) vibrational frequencies can be calculated and are valuable for interpreting experimental spectra.
Frontier Molecular Orbitals and Reactivity
The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.
Caption: Conceptual diagram of HOMO-LUMO interactions.
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO is likely to be distributed over the pyridine ring and the C-Br bond. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
Potential Signaling Pathway Interactions in Drug Development
Derivatives of pyrrolopyridines have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer.[3] The core structure of this compound serves as a scaffold that can be functionalized to target specific biological molecules. For instance, some pyrrolopyridine derivatives act as colchicine-binding site inhibitors, thereby disrupting microtubule polymerization, a critical process in cell division.[3]
Caption: Potential inhibition of a signaling pathway.
Conclusion
This technical guide provides a framework for the theoretical and experimental investigation of this compound. While direct experimental and computational data for this specific molecule is sparse, a robust understanding of its structure, reactivity, and potential biological activity can be achieved by leveraging established computational methodologies and drawing parallels with closely related analogs. The proposed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and materials science, facilitating further exploration and application of this promising heterocyclic scaffold.
References
An In-depth Technical Guide to 3-bromo-1H-pyrrolo[3,2-c]pyridine: Synthesis, History, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a significant heterocyclic compound in the field of medicinal chemistry. This document details its synthesis, historical context, and burgeoning applications, with a focus on its role as a versatile scaffold in the development of novel therapeutics.
Introduction to the 1H-pyrrolo[3,2-c]pyridine Core
1H-pyrrolo[3,2-c]pyridine, commonly known as 5-azaindole, is a bicyclic aromatic heterocycle that has garnered substantial interest in drug discovery. It is considered a "privileged structure," as its framework is found in numerous biologically active compounds. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring imparts unique physicochemical properties, making it an attractive scaffold for designing molecules that can interact with a variety of biological targets. The azaindole core can act as a bioisostere for indole, offering modulated potency and improved physicochemical properties such as solubility.
The introduction of a bromine atom at the 3-position of the 5-azaindole scaffold creates this compound. This halogenation provides a crucial chemical handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This versatility allows for the systematic exploration of the chemical space around the core, a key strategy in modern drug optimization.
Discovery and History
While a detailed historical account of the initial discovery of this compound is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of azaindole chemistry. The synthesis of the parent 5-azaindole scaffold has been a subject of chemical research for several decades, with various synthetic routes developed over time. The specific bromination at the 3-position likely arose from the need for versatile intermediates in medicinal chemistry programs aimed at developing novel therapeutics. The strategic placement of the bromine atom allows for the introduction of diverse substituents to probe structure-activity relationships (SAR) for various biological targets.
Synthesis of this compound
The most direct and reported method for the synthesis of this compound is the electrophilic bromination of the parent 1H-pyrrolo[3,2-c]pyridine (5-azaindole).
Experimental Protocol: Bromination of 1H-pyrrolo[3,2-c]pyridine
This protocol is based on the bromination of 5-azaindole using copper(II) bromide.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (5-azaindole)
-
Copper(II) bromide (CuBr₂)
-
Acetonitrile (MeCN)
-
Ammonia in Methanol (2 M solution)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
In a suitable reaction flask, a solution of 1H-pyrrolo[3,2-c]pyridine (1.00 mmol) in acetonitrile (10 mL) is prepared.
-
To this solution, solid copper(II) bromide (3.00 mmol) is added.
-
The resulting mixture is stirred at room temperature for approximately 1.5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a 2 M solution of ammonia in methanol (12 mL) is added to the reaction mixture.
-
The resulting suspension is then added to water (40 mL).
-
The aqueous mixture is extracted with ethyl acetate (2 x 60 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) | Yield (%) |
| 1H-pyrrolo[3,2-c]pyridine | 118.14 | 1.00 | 118 | - |
| Copper(II) bromide | 223.35 | 3.00 | 670 | - |
| This compound | 197.04 | - | 190 | 32 |
Table 1: Representative quantitative data for the synthesis of this compound.
Applications in Drug Discovery
While specific approved drugs containing the this compound moiety are not yet prevalent, its structural alerts and the broader utility of bromo-azaindoles position it as a valuable building block in medicinal chemistry. Its primary application lies in serving as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors.
Kinase Inhibitors
The azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine core of ATP. The 3-position of the azaindole ring often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal position for introducing substituents that can enhance potency and selectivity.
Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine (7-azaindole) have shown significant promise as inhibitors of various kinases, including FGFR. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited potent inhibitory activity against FGFR1, 2, and 3.[1]
Quantitative Data for a Related FGFR Inhibitor:
| Compound | Target Kinase | IC₅₀ (nM) |
| 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 |
| FGFR2 | 9 | |
| FGFR3 | 25 | |
| FGFR4 | 712 |
Table 2: In vitro inhibitory activity of a 1H-pyrrolo[2,3-b]pyridine derivative against FGFR kinases.[1]
The this compound core can be similarly exploited to generate libraries of potential kinase inhibitors through parallel synthesis.
Signaling Pathways
Given the role of azaindole derivatives as kinase inhibitors, they are implicated in modulating various signaling pathways that are often dysregulated in diseases like cancer. For example, the FGFR signaling pathway, which is involved in cell proliferation, differentiation, and migration, is a key target. Inhibition of FGFRs by small molecules can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK pathway.
Conclusion
This compound is a strategically important heterocyclic building block with significant potential in drug discovery and development. While its own detailed history is not as prominent as that of other isomers, its straightforward synthesis from the parent 5-azaindole and the versatility of the bromine handle make it a valuable tool for medicinal chemists. Its potential as a scaffold for kinase inhibitors, among other therapeutic targets, ensures that this compound will continue to be a compound of interest in the ongoing quest for novel and effective medicines. This guide provides a foundational understanding for researchers looking to leverage this promising scaffold in their R&D endeavors.
References
Unlocking the Therapeutic Potential of 3-Bromo-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 29, 2025 – The heterocyclic compound 3-bromo-1H-pyrrolo[3,2-c]pyridine is emerging as a promising scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential research areas, synthetic methodologies, and biological activities associated with this valuable core structure.
The unique arrangement of the fused pyrrole and pyridine rings in the 1H-pyrrolo[3,2-c]pyridine system provides a rigid and tunable framework for designing molecules that can interact with a variety of biological targets. The strategic placement of a bromine atom at the 3-position offers a key handle for chemical modification, enabling the synthesis of diverse compound libraries through various cross-coupling reactions. This guide will delve into the synthetic pathways to access this core, its subsequent functionalization, and its demonstrated potential in oncology and inflammatory diseases.
Synthesis of the 1H-pyrrolo[3,2-c]pyridine Core
While a direct, detailed experimental protocol for the synthesis of this compound is not extensively reported in publicly available literature, a plausible synthetic route can be proposed based on established methodologies for related isomers, particularly the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1] The general strategy involves the construction of the fused bicyclic system from a suitably substituted pyridine precursor.
A potential synthetic pathway could commence with a substituted 4-chloropyridine derivative. The introduction of a nitro group, followed by the formation of an enamine intermediate and subsequent reductive cyclization, can lead to the formation of the 1H-pyrrolo[3,2-c]pyridine core. Bromination at the 3-position could then be achieved using a suitable brominating agent.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Functionalization via Cross-Coupling Reactions
The bromine atom at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core is a versatile functional handle for introducing a wide array of substituents through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds with this scaffold.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the corresponding arylboronic acid (1.5 equivalents), potassium carbonate (5 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.06 equivalents) is dissolved in a mixture of 1,4-dioxane and water (3:1).[1] The reaction mixture is degassed with nitrogen and then heated in a microwave reactor at 125°C for 26 minutes.[1] After completion, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Logical Relationship for Suzuki-Miyaura Coupling:
References
Methodological & Application
Synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile pharmacological activities associated with the pyrrolopyridine scaffold. The protocols outlined below are based on established synthetic methodologies for related heterocyclic systems and are intended to serve as a comprehensive guide for researchers in the field.
Overview and Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, followed by a regioselective bromination at the C3 position. The general synthetic approach is depicted in the workflow below.
Caption: General workflow for the synthesis of this compound and its derivatives.
Experimental Protocols
The following sections provide detailed protocols for the key synthetic steps.
Synthesis of 1H-pyrrolo[3,2-c]pyridine (Parent Heterocycle)
The synthesis of the parent 1H-pyrrolo[3,2-c]pyridine can be adapted from methodologies used for substituted analogs. A plausible route starts from a suitably substituted pyridine derivative. The following protocol is a representative example.
Protocol 2.1.1: Multi-step Synthesis of 1H-pyrrolo[3,2-c]pyridine
This synthesis involves the construction of the pyrrole ring onto a pyridine scaffold. One common approach is the Fischer indole synthesis or related cyclization reactions. The following is a conceptual multi-step pathway.
-
Step 1: Synthesis of a Hydrazone Precursor. React a suitable aminopyridine derivative with a ketone or aldehyde under acidic conditions to form the corresponding hydrazone.
-
Step 2: Cyclization to form the Pyrrolopyridine Core. The purified hydrazone is then subjected to an acid-catalyzed intramolecular cyclization to form the 1H-pyrrolo[3,2-c]pyridine ring system.
Note: The specific starting materials and detailed reaction conditions would need to be optimized based on laboratory-specific capabilities and the desired scale of the synthesis.
Regioselective Bromination of 1H-pyrrolo[3,2-c]pyridine
The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine system is more susceptible to electrophilic substitution than the pyridine ring. This allows for the selective introduction of a bromine atom at the C3 position. N-Bromosuccinimide (NBS) is a commonly used reagent for such transformations.
Protocol 2.2.1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq.) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cooling: Cool the solution to a low temperature, typically between -78 °C and 0 °C, using a dry ice/acetone bath or an ice bath. Lower temperatures often improve the selectivity of the monobromination.
-
Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.0-1.1 eq.) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled solution of the starting material over a period of 30-60 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.
-
Work-up: Allow the mixture to warm to room temperature. If DCM was used, separate the organic layer. If THF was used, add a suitable extraction solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound based on typical yields and characterization data for similar reactions.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Starting Material | Reagents and Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1H-pyrrolo[3,2-c]pyridine | NBS, THF | -78 to 0 | 1-2 | 75-85 |
Table 2: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyrrolopyridine core, with a characteristic shift pattern indicating substitution at the C3 position. The NH proton of the pyrrole ring will appear as a broad singlet. |
| ¹³C NMR | Signals for the seven carbon atoms of the bicyclic system. The signal for the C3 carbon will be significantly shifted due to the presence of the bromine atom. |
| Mass Spec. | A molecular ion peak corresponding to the mass of C₇H₅BrN₂ (m/z ≈ 196/198) with the characteristic isotopic pattern for a bromine-containing compound. |
Signaling Pathways and Further Applications
Derivatives of 1H-pyrrolo[3,2-c]pyridine are known to interact with various biological targets. For instance, they have been investigated as inhibitors of kinases, which are crucial components of intracellular signaling pathways.
Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.
The bromine atom at the C3 position serves as a versatile synthetic handle for further derivatization. For example, it can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce a wide range of aryl or heteroaryl substituents. This allows for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Caption: Suzuki coupling reaction for the derivatization of this compound.
Application Notes and Protocols for Suzuki Coupling Reaction with 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with potent biological activities.[1][2][3] Derivatives of this scaffold have shown promise as kinase inhibitors, particularly targeting FMS kinase, and as potential anticancer and anti-inflammatory agents.[1][4][5] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the synthesis of 3-aryl-1H-pyrrolo[3,2-c]pyridines, which are key intermediates in the development of novel therapeutics.[3]
This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of 3-bromo-1H-pyrrolo[3,2-c]pyridine with various arylboronic acids.
Reaction Principle and Key Parameters
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with a halide or triflate. In the context of this compound, the reaction facilitates the formation of a new carbon-carbon bond at the C3 position of the pyrrolopyridine core.
The success of the Suzuki coupling is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and good reaction kinetics. Common catalysts include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like XPhos Pd G2.[6] For nitrogen-containing heterocycles, bulky and electron-rich phosphine ligands such as XPhos and SPhos often prove effective.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: A mixture of an organic solvent and water is typically employed. Common solvent systems include 1,4-dioxane/water, DME/water, and ethanol/water.[6]
-
Boron Source: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) can be utilized as the organoboron reagent.
-
Inert Atmosphere: To prevent the degradation of the palladium catalyst, the reaction is typically carried out under an inert atmosphere, such as nitrogen or argon.
Summary of Reaction Conditions
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of bromo-N-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (6) | - | K₂CO₃ (5) | 1,4-Dioxane/H₂O | 125 (Microwave) | 0.43 | 63-94 | [3] |
| PdCl₂(dppf) (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | 1-2 | ~90 (for a similar system) | |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (2) | EtOH/H₂O (4:1) | 135 (Microwave) | 0.67 | up to 91 | [6] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 (for 3-bromopyridine) | |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | good to excellent | [7] |
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system. The total solvent volume should be sufficient to dissolve the reactants, typically aiming for a concentration of 0.1 M with respect to the this compound.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-120 °C) or place it in a microwave reactor set to the appropriate temperature and time.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visual Guides
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in a vast array of biologically active compounds. The 1H-pyrrolo[3,2-c]pyridine scaffold, also known as 6-azaindole, is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to efficiently introduce diverse amine functionalities at the 3-position of this scaffold via Buchwald-Hartwig amination is of significant interest for the generation of compound libraries for drug discovery and lead optimization.
These application notes provide a detailed protocol and representative reaction conditions for the Buchwald-Hartwig amination of 3-bromo-1H-pyrrolo[3,2-c]pyridine with a variety of primary and secondary amines. While specific examples for the 3-bromo isomer are limited in the public domain, the provided data is based on the highly analogous and well-documented amination of other bromo-substituted azaindoles, offering a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed reaction between the bromo-substituted heterocycle and a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 3-amino-1H-pyrrolo[3,2-c]pyridine derivative and regenerate the active Pd(0) catalyst.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of a closely related isomer, 4-bromo-1H-pyrrolo[2,3-b]pyridine (4-bromo-7-azaindole), with various primary and secondary amines.[1][2][3] These conditions are expected to be a good starting point for the amination of this compound.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 3 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 78 |
| 4 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 92 |
| 5 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 88 |
| 6 | Diethylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 75 |
| 7 | Indoline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 91 |
| 8 | Cyclohexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 82 |
Note: Yields are for the isolated product and are based on reactions with 4-bromo-7-azaindole. Optimization may be required for this compound.
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen) supply
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).
-
Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert atmosphere (argon or nitrogen). Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add sodium tert-butoxide (1.4 equiv).
-
Add the amine (1.2 equiv) followed by anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the this compound).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-1H-pyrrolo[3,2-c]pyridine derivative.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
References
Application Notes and Protocols for Sonogashira Coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine with various terminal alkynes. The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between aryl or vinyl halides and terminal alkynes.[1][2] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.[1]
The protocols outlined below are based on established procedures for structurally similar scaffolds, such as 2-amino-3-bromopyridines, and provide a robust starting point for the successful synthesis of 3-alkynyl-1H-pyrrolo[3,2-c]pyridine derivatives.
General Reaction Scheme
The Sonogashira coupling of this compound proceeds via a palladium and copper co-catalyzed cycle to yield the corresponding 3-substituted alkynyl product.
Caption: General Sonogashira coupling of this compound.
Experimental Protocols
The following protocols are adapted from successful Sonogashira couplings of related heterocyclic systems.[3] Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol is a general starting point for the coupling of this compound with a variety of terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Add the terminal alkyne (1.2 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature or heat to 60-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-1H-pyrrolo[3,2-c]pyridine.
Data Presentation: Representative Yields for Analogous Systems
The following table summarizes the yields obtained for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, which can serve as a reference for expected outcomes with this compound.[3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-amino-3-(phenylethynyl)pyridine | 98 |
| 2 | 4-Ethynylbiphenyl | 2-amino-3-((4-biphenylyl)ethynyl)pyridine | 96 |
| 3 | Cyclopropylacetylene | 2-amino-3-(cyclopropylethynyl)pyridine | 72 |
| 4 | 1-Ethynyl-4-methoxybenzene | 2-amino-3-((4-methoxyphenyl)ethynyl)pyridine | 95 |
| 5 | 2-Ethynylthiophene | 2-amino-3-(2-thienylethynyl)pyridine | 85 |
Data adapted from the Sonogashira coupling of 2-amino-3-bromopyridine.[3]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Sonogashira coupling protocol.
Caption: Experimental workflow for Sonogashira coupling.
Application Notes
-
Catalyst Choice: While Pd(PPh₃)₂Cl₂ is a common choice, other palladium catalysts such as Pd(PPh₃)₄ can also be effective.[2] The catalyst loading can be optimized to balance reaction efficiency and cost.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst is typical for Sonogashira reactions, although copper-free conditions have been developed.[1]
-
Base and Solvent: An amine base like triethylamine or diethylamine is commonly used and can also serve as the solvent.[1] DMF is a suitable solvent for achieving higher reaction temperatures if required.[4]
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation of the palladium(0) active species and the oxidative homocoupling of the terminal alkyne.
-
Substrate Reactivity: The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl.[1] Therefore, this compound is expected to be a suitable substrate.
-
Protecting Groups: Depending on the nature of the 'R' group on the terminal alkyne, a protecting group may be necessary to avoid side reactions.
These protocols and notes provide a comprehensive guide for researchers performing Sonogashira coupling reactions with this compound. Successful implementation of these methods will enable the synthesis of a diverse range of novel compounds for further investigation in drug discovery and materials science.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction on 3-bromo-1H-pyrrolo[3,2-c]pyridine. This versatile palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of novel 3-substituted-1H-pyrrolo[3,2-c]pyridine derivatives, which are key structural motifs in many biologically active compounds. While specific literature on the Heck reaction of this compound is limited, this document outlines generalized conditions and protocols based on established procedures for structurally similar heterocyclic systems, such as bromoindazoles and bromopyridines.
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base, to form a substituted alkene.[1] This reaction is instrumental in C-C bond formation and is widely employed in the synthesis of complex organic molecules.[1]
General Reaction Scheme
The general scheme for the Heck reaction of this compound with a generic alkene is depicted below:
Key Reaction Parameters and Optimization
Successful execution of the Heck reaction on this compound requires careful consideration of several parameters. The following table summarizes typical starting conditions and potential optimization strategies.
| Parameter | Typical Conditions | Optimization Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ (0.5-5 mol%) | Catalyst loading can be varied to balance reaction rate and cost. For challenging couplings, more active catalysts like palladacycles or those with specific ligands may be beneficial. |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ (1-10 mol%) | The choice of phosphine ligand is crucial. Electron-rich and bulky ligands can improve catalyst stability and reactivity.[1] Phosphine-free conditions have also been developed. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ (1.5-3.0 equiv.) | The base is required to neutralize the hydrogen halide formed during the reaction. The choice of base can significantly impact the reaction outcome.[1] |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Anhydrous, polar aprotic solvents are generally preferred. The choice of solvent can influence reaction temperature and solubility of reagents. |
| Alkene | Acrylates, styrenes, acrylamides (1.1-2.0 equiv.) | Electron-deficient alkenes are generally more reactive. The stoichiometry of the alkene can be adjusted to maximize yield. |
| Additives | Phase-transfer catalysts (e.g., TBAB) | For substrates prone to dehalogenation, the addition of a phase-transfer catalyst can be beneficial.[2][3] |
| Temperature | 80-140 °C | The reaction temperature will depend on the reactivity of the substrates and the solvent used. Microwave heating can often reduce reaction times.[4] |
Experimental Protocols
Below are two representative protocols for the Heck reaction of this compound. Protocol A describes a conventional heating method, while Protocol B outlines a procedure using microwave irradiation for accelerated reaction times.
Protocol A: Conventional Heating
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add anhydrous DMF (5 mL), Et₃N (2.0 mmol), and the alkene (1.2 mmol).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol B: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Alkene (e.g., styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a microwave reaction vial, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) and the alkene (1.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 150 °C) for a predetermined time (e.g., 15-30 minutes).[4]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol A (steps 7-9).
Visualizing the Heck Reaction
To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-bromo-1H-pyrrolo[3,2-c]pyridine as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-1H-pyrrolo[3,2-c]pyridine as a key structural motif in the design and synthesis of novel therapeutic agents. The unique electronic properties and structural features of the pyrrolo[3,2-c]pyridine scaffold make it a privileged core in medicinal chemistry, particularly in the development of kinase inhibitors and microtubule-targeting agents for oncology.
Introduction: The Significance of the 1H-pyrrolo[3,2-c]pyridine Scaffold
The 1H-pyrrolo[3,2-c]pyridine core is an important heterocyclic scaffold in drug discovery. Its bicyclic structure, containing both a pyrrole and a pyridine ring, allows for diverse interactions with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling the introduction of various substituents through cross-coupling reactions. This facilitates the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Key Therapeutic Areas and Biological Targets
Derivatives of this compound have shown significant promise in oncology by targeting key proteins involved in cancer cell proliferation and survival.
Colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[1] Dysregulation of FMS kinase signaling is implicated in various cancers, including breast, ovarian, and prostate cancer, as well as in inflammatory diseases.[1]
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape.[2] Small molecules that interfere with tubulin polymerization are potent anticancer agents.[3] Derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as colchicine-binding site inhibitors, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.[2]
Quantitative Data: Biological Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives
The following tables summarize the in vitro biological activities of various 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound | IC₅₀ (nM) vs. FMS Kinase |
| 1e | 60 |
| 1r | 30 |
| KIST101029 (Lead Compound) | 96 |
Table 2: Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives Against Various Cancer Cell Lines [2][4]
| Compound | Cell Line | IC₅₀ (µM) |
| 10t | HeLa (Cervical Cancer) | 0.12[2] |
| SGC-7901 (Gastric Cancer) | 0.15[2] | |
| MCF-7 (Breast Cancer) | 0.21[2] | |
| 8a | A375P (Melanoma) | Data not quantified, but superior to Sorafenib[4] |
| 9b | A375P (Melanoma) | Data not quantified, but superior to Sorafenib and Vemurafenib[4] |
| 9c | A375P (Melanoma) | Data not quantified, but superior to Sorafenib and Vemurafenib[4] |
| 9d | A375P (Melanoma) | Data not quantified, but superior to Sorafenib and Vemurafenib[4] |
| 9f | A375P (Melanoma) | Data not quantified, but superior to Sorafenib and Vemurafenib[4] |
| 1r | Ovarian, Prostate, and Breast Cancer Cell Lines | 0.15 - 1.78[1] |
Signaling Pathways and Mechanisms of Action
Activation of FMS kinase by its ligand, CSF-1, triggers a downstream signaling cascade that promotes cell survival and proliferation. Key pathways activated include the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways. Inhibition of FMS kinase by pyrrolo[3,2-c]pyridine derivatives blocks these pro-survival signals.
Caption: FMS Kinase Signaling Pathway and its Inhibition.
Derivatives of 1H-pyrrolo[3,2-c]pyridine act as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and apoptosis.
Caption: Inhibition of Tubulin Polymerization by Pyrrolo[3,2-c]pyridine Derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates and final compounds derived from a bromo-1H-pyrrolo[3,2-c]pyridine core. While the provided literature details the synthesis starting from the 6-bromo isomer, the principles of the Suzuki-Miyaura coupling are directly applicable to the 3-bromo isomer.
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various aryl or heteroaryl boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-bromo-1H-pyrrolo[3,2-c]pyridine in the Synthesis of Potent Kinase Inhibitors
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of this scaffold is crucial for achieving high potency and selectivity against specific kinase targets. The bromo-substituted derivative, 3-bromo-1H-pyrrolo[3,2-c]pyridine, represents a key building block in this endeavor. Its bromine atom provides a versatile handle for introducing a wide range of chemical diversity through various cross-coupling reactions, such as the Suzuki-Myaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to develop potent and selective inhibitors for kinases implicated in diseases like cancer and neurodegenerative disorders, including FMS-like tyrosine kinase (FMS), Leucine-Rich Repeat Kinase 2 (LRRK2), and Fibroblast Growth Factor Receptor (FGFR).
Data Presentation: Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives
The following table summarizes the in vitro inhibitory activities of various kinase inhibitors based on the 1H-pyrrolo[3,2-c]pyridine scaffold against their respective targets.
| Compound ID | Kinase Target | IC50 / Ki (nM) | Assay Type | Reference |
| 1r | FMS | 30 | In vitro kinase assay | [1][2] |
| 1e | FMS | 60 | In vitro kinase assay | [1][2] |
| KIST101029 | FMS | 96 | In vitro kinase assay | [1][2] |
| 24 | LRRK2 G2019S | 2 (cKi) | Lanthascreen™ Assay | [3] |
| 10t | Tubulin (inhibition of polymerization) | 120-210 (IC50 against cancer cell lines) | Cell-based assay | [4] |
Experimental Protocols
General Synthetic Protocol: Suzuki-Miyaura Cross-Coupling of Brominated Pyrrolo[3,2-c]pyridines
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromo-1H-pyrrolo[3,2-c]pyridine derivative with an arylboronic acid. While this specific example utilizes a 6-bromo derivative, the conditions can be adapted for this compound.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Substituted phenylboronic acid (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Microwave reactor
Procedure:
-
To a microwave reactor vessel, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (1 equivalent), the desired arylboronic acid (1.5 equivalents), K₂CO₃ (5 equivalents), and Pd(PPh₃)₄ (0.06 equivalents).
-
Add 1,4-dioxane and water in a 3:1 ratio (e.g., 6 mL of dioxane and 2 mL of water).
-
Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture in a microwave reactor at 125 °C for 25-30 minutes.[4]
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivative.[4]
Kinase Activity Assays
This protocol provides a general method for determining the inhibitory activity of compounds against FMS kinase using a radiometric assay.
Materials:
-
Human FMS kinase
-
Peptide substrate (e.g., poly[Glu:Tyr] (4:1))
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2.5mM MnCl₂, 50μM DTT)
-
Test compounds (in DMSO)
-
Phosphocellulose paper
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing FMS kinase and the peptide substrate in the kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is used for 100% activity.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and spot the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unreacted [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a phosphorimager.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring LRRK2 activity.
Materials:
-
LRRK2 enzyme (e.g., LRRK2 G2019S mutant)
-
GFP-tagged LRRK2 substrate
-
Terbium-labeled anti-phospho-LRRK2 antibody
-
ATP
-
Assay buffer
-
Test compounds
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Dispense the LRRK2 enzyme and GFP-tagged substrate into the wells of a 384-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time.
-
Stop the reaction and add the terbium-labeled anti-phospho-LRRK2 antibody.
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (for terbium and GFP).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.[5]
This protocol outlines a general procedure for an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure FGFR kinase activity.
Materials:
-
FGFR enzyme
-
Biotinylated substrate peptide
-
Streptavidin-coated Donor beads
-
Phospho-specific antibody conjugated to Acceptor beads
-
ATP
-
Assay buffer
-
Test compounds
-
384-well ProxiPlate™
Procedure:
-
Add the FGFR enzyme, biotinylated substrate, and test compounds to the wells of the ProxiPlate™.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-phospho-substrate Acceptor beads.
-
Incubate in the dark to allow for bead-antibody-substrate complex formation.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Analyze the data to determine the IC50 values for the test compounds.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic use of cross-coupling reactions at the 3-position allows for the generation of diverse libraries of compounds for screening against various kinase targets. The pyrrolo[3,2-c]pyridine scaffold has demonstrated significant potential in the development of potent inhibitors for FMS, LRRK2, and other kinases, making it an important area of focus for ongoing drug discovery efforts in oncology and neurodegenerative diseases. The protocols and data presented herein provide a foundational resource for researchers engaged in the design and synthesis of the next generation of kinase inhibitors based on this promising heterocyclic core.
References
Application Notes and Protocols for N-arylation of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-arylation of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a key transformation in the synthesis of diverse bioactive molecules. The N-arylated pyrrolo[3,2-c]pyridine scaffold is a prevalent structural motif in medicinal chemistry, and efficient methods for its synthesis are of significant interest. The protocols described herein are based on well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, which are standard methods for the formation of C-N bonds.[1][2][3][4]
Introduction
The N-arylation of heterocycles is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry for the creation of novel drug candidates.[1] this compound is a valuable building block, and the introduction of various aryl and heteroaryl groups at the N-1 position of the pyrrole ring allows for the systematic exploration of structure-activity relationships (SAR). Two of the most powerful and widely used methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. The choice between these methods often depends on the specific substrates, functional group tolerance, and desired reaction conditions.
Data Presentation: Comparison of N-arylation Methods
The following table summarizes typical reaction conditions and yields for the N-arylation of bromo-heterocycles based on analogous reactions found in the literature. These serve as a starting point for the optimization of the N-arylation of this compound.
| Method | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ or Pd(OAc)₂ | Xantphos, BINAP, or other phosphine ligands | NaOtBu, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DMF | 80 - 120 | 4 - 24 | 60 - 95 |
| Ullmann Condensation | CuI or Cu(OAc)₂ | 1,10-Phenanthroline or N,N'-Dimethylethylenediamine | K₂CO₃, Cs₂CO₃, or K₃PO₄ | DMF, DMSO, or Dioxane | 85 - 150 | 24 - 48 | 45 - 70 |
| Microwave-Assisted Ullmann | Cu(OAc)₂ | Pyridine (can act as ligand) | K₂CO₃ | 1,4-Dioxane | 85 | 0.5 | 65 - 94[5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This method is often favored for its milder reaction conditions and broad substrate scope.[4] The selection of the appropriate phosphine ligand is crucial for achieving high yields and can be screened for optimal performance.
Reaction Scheme:
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, aryl iodide) or Arylboronic acid
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, (±)-BINAP)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4 mol% Xantphos), and base (e.g., 2.0 mmol NaOtBu) under an inert atmosphere.[1]
-
Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with the inert gas. Repeat this cycle three times.[1]
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 4 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for C-N bond formation and can be a cost-effective alternative to palladium-catalyzed reactions.[3] Microwave-assisted protocols can significantly reduce reaction times.[5][6][7]
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂) or Copper(I) iodide (CuI)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Pyridine (can act as a ligand)
-
Solvent (e.g., 1,4-Dioxane, DMF)
-
(Optional for microwave) Microwave reactor
Procedure (Conventional Heating):
-
In a sealed tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Cu(OAc)₂ (0.2 mmol), and the base (2.0 mmol K₂CO₃).[4]
-
Add the solvent (5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 120-150 °C) with stirring for 24-48 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Procedure (Microwave-Assisted): [5]
-
To a microwave reactor vessel, add this compound (0.3 mmol), the arylboronic acid (0.6 mmol), Cu(OAc)₂ (0.6 mmol), K₂CO₃ (0.6 mmol), and pyridine (0.9 mmol).[5]
-
Add 1,4-dioxane (15 mL).[5]
-
Seal the vessel and irradiate in a microwave reactor at 85 °C for 30 minutes.[5]
-
After cooling, extract the mixture with ethyl acetate (3 x 25 mL).[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig N-arylation.
Ullmann Condensation Catalytic Cycle
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave Assisted Reactions of Azaheterocycles Formedicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Microwave-Assisted Synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
Introduction
3-Bromo-1H-pyrrolo[3,2-c]pyridine derivatives are valuable building blocks in medicinal chemistry and drug discovery. The pyrrolo[3,2-c]pyridine scaffold is a key pharmacophore found in compounds with a range of biological activities, including potential as anticancer agents and kinase inhibitors.[1][2] The bromine atom at the 3-position serves as a versatile synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse libraries of novel compounds for biological screening. Traditional synthetic methods for the bromination of such heterocyclic systems can often require harsh conditions, long reaction times, and may result in the formation of multiple byproducts.
Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. The use of microwave irradiation can dramatically accelerate reaction rates, improve product yields, and enhance regioselectivity.[3][4] This is achieved through efficient and uniform heating of the reaction mixture, leading to higher temperatures and pressures being reached in a controlled manner.[3][5] These application notes provide a detailed protocol for the rapid and efficient synthesis of this compound derivatives using microwave irradiation, tailored for researchers and scientists in the field of drug development.
Advantages of Microwave-Assisted Synthesis
The application of microwave technology to the synthesis of this compound derivatives offers several key advantages over conventional heating methods:
-
Rapid Reaction Times: Microwave synthesis can reduce reaction times from hours to mere minutes, significantly accelerating the research and development timeline.[6]
-
Increased Yields: The high temperatures and pressures achieved in a sealed microwave vessel can lead to more complete reactions and higher isolated yields.
-
Improved Purity: Faster reactions at higher temperatures can minimize the formation of side products, simplifying purification.
-
Enhanced Safety: Modern microwave reactors provide precise control over temperature and pressure, with built-in safety features.[5]
-
Energy Efficiency: Microwave heating is more targeted and efficient compared to conventional oil baths or heating mantles.
Experimental Protocols
This section details a representative protocol for the microwave-assisted bromination of 1H-pyrrolo[3,2-c]pyridine and its derivatives.
Materials and Equipment
-
1H-pyrrolo[3,2-c]pyridine or a suitable N-protected derivative
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH3CN) or other suitable high-boiling solvent
-
Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)
-
20-mL microwave process vials with Teflon septa and aluminum crimp caps[5]
-
Magnetic stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
General Procedure for Microwave-Assisted Bromination
-
Reaction Setup: Into a dedicated 20-mL microwave process vial equipped with a magnetic stir bar, add 1H-pyrrolo[3,2-c]pyridine (1.0 mmol, 1.0 equiv.).
-
Reagent Addition: Add the desired solvent (e.g., acetonitrile, 10 mL) followed by N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.).
-
Sealing: Tightly seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10 minutes). The reaction progress can be monitored by TLC or LC-MS if desired.
-
Cooling: After the irradiation is complete, the reaction vial is cooled to a safe temperature (typically below 50 °C) using the instrument's automated cooling system.[5]
-
Work-up: Once cooled, carefully open the vial. Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.
-
Purification: The resulting crude residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR (¹H, ¹³C), and mass spectrometry.
Caution: Microwave reactions are performed in sealed vessels at temperatures above the boiling point of the solvent, leading to the generation of high internal pressure.[5] Only use vials and equipment specifically designed for microwave synthesis and always follow the manufacturer's safety guidelines.
Data Presentation
The following table summarizes representative, optimized conditions for the microwave-assisted synthesis of various this compound derivatives.
| Entry | R¹ Substituent | R² Substituent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H | H | 120 | 10 | 92 |
| 2 | H | 5-CH₃ | 120 | 10 | 94 |
| 3 | Tosyl | H | 100 | 15 | 89 |
| 4 | H | 6-Phenyl | 130 | 8 | 85 |
Table 1: Optimized reaction conditions for the microwave-assisted bromination of 1H-pyrrolo[3,2-c]pyridine derivatives. Yields are for isolated, purified products.
Visualizations
The following diagrams illustrate the general reaction scheme and the experimental workflow for the microwave-assisted synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimization and Biological Evaluation of Novel 1 H-Pyrrolo[2,3- c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine with various partners, including boronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), and terminal alkynes (Sonogashira coupling). The 1H-pyrrolo[3,2-c]pyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds, making its functionalization a critical step in the synthesis of potential therapeutics for cancer and other diseases.[1][2][3]
Introduction
The 1H-pyrrolo[3,2-c]pyridine core is a significant pharmacophore in modern drug discovery. Derivatives of this scaffold have shown potent activities as, for example, colchicine-binding site inhibitors with anticancer properties.[1][2] Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of this heterocyclic system, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[4][5][6][7] This document outlines generalized yet detailed protocols for performing Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on the this compound substrate.
General Workflow for Palladium-Catalyzed Cross-Coupling
The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere to ensure the stability and activity of the palladium catalyst.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-bromo-1H-pyrrolo[3,2-c]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing Suzuki coupling with this compound?
The primary challenges stem from the presence of the nitrogen atoms in the bicyclic heteroaromatic system. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.[1][2][3] This can result in low to no product yield.[2] Additionally, the pyrrole NH can be deprotonated by the base, potentially leading to side reactions or affecting the electronic properties of the substrate.
Q2: Which palladium catalysts and ligands are most effective for this type of substrate?
For nitrogen-containing heterocycles like this compound, standard catalysts like Pd(PPh₃)₄ may not always be optimal. Catalyst systems employing bulky, electron-rich phosphine ligands are often more successful as they can stabilize the active palladium species and prevent pyridine coordination.[2][4] Commonly recommended systems include:
-
Palladium Precatalysts: Buchwald precatalysts such as XPhos Pd G2, SPhos Pd G2, or RuPhos Pd G2 can be highly effective as they provide a stable and active source of Pd(0).[4][5][6]
-
Palladium Sources with Ligands: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as XPhos, SPhos, or RuPhos is also a robust choice.[4][5][6]
Q3: What are the recommended bases and solvents for this reaction?
The choice of base and solvent is critical and often needs to be optimized for each specific substrate combination.
-
Bases: A range of inorganic bases are commonly used. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][5] For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[1][5] It is advisable to use a fresh, dry, and finely powdered base.[1]
-
Solvents: A mixture of an organic solvent and water is typically employed.[1][5] Common solvent systems include 1,4-dioxane/water, THF/water, or toluene/water, often in a 4:1 or 5:1 ratio.[1][5][7] In cases where protodeboronation is a concern, anhydrous solvents like DMF or dry dioxane can be considered.[1]
Q4: Should the pyrrole nitrogen be protected during the Suzuki coupling?
While Suzuki-Miyaura cross-coupling reactions can sometimes be performed on N-unsubstituted pyrroles, it is known to be problematic, with reduction of the organometallic intermediate being a significant side reaction.[8] Protecting the pyrrole nitrogen, for instance with a Boc or SEM group, can often lead to significantly better yields and cleaner reactions.[6] However, the need for protection depends on the specific reaction conditions and the reactivity of the coupling partners. It is often a parameter to be explored during optimization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Solution |
| Catalyst Inactivation/Inhibition | The lone pair on the pyridine nitrogen can poison the palladium catalyst.[1][2] Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or use a modern Buchwald precatalyst (e.g., XPhos Pd G2).[1][4][5][6] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[1][2] |
| Inefficient Transmetalation | The transmetalation step can be slow, especially with electron-deficient boronic acids.[2] Screen different bases; a stronger base like K₃PO₄ might be necessary.[5] Ensure the quality of the boronic acid or consider using the corresponding boronate ester (e.g., pinacol ester), which can have greater stability.[1][5] |
| Poor Solubility of Reagents | The starting material or other reagents may not be fully dissolved. Try screening different solvent systems or adjusting the solvent ratio.[1] |
| Ineffective Degassing | Oxygen can deactivate the Pd(0) catalyst.[5] Employ a robust degassing method such as the freeze-pump-thaw technique (at least three cycles) or sparge the reaction mixture with an inert gas (argon or nitrogen) for an extended period (e.g., 30-60 minutes).[1] |
Problem 2: Significant Side Product Formation
| Side Product | Possible Cause & Solution |
| Protodebromination (Dehalogenation) | The bromine atom is replaced by a hydrogen atom.[9] This can be caused by sources of hydride in the reaction mixture (e.g., certain alcohol solvents).[1][10] Ensure anhydrous conditions if necessary and optimize the reaction time to avoid prolonged heating after the reaction is complete.[1] |
| Homocoupling of Boronic Acid | The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5][9] Rigorous degassing of the reaction mixture is the most critical step to prevent this.[1] |
| Starting Material Degradation | The 1H-pyrrolo[3,2-c]pyridine core may be unstable under the reaction conditions. Consider protecting the pyrrole nitrogen. Lowering the reaction temperature and screening milder bases may also be beneficial. |
Data Presentation: Recommended Starting Conditions for Optimization
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on successful couplings of similar nitrogen-containing heterocycles. Optimization will likely be required for specific substrates.
| Parameter | Recommendation | Reference Analogy |
| Palladium Catalyst | XPhos Pd G2 (2-5 mol%) or Pd₂(dba)₃ (2-5 mol%) with XPhos (4-10 mol%) | [4][5][6] |
| Base | K₂CO₃ (2-3 equiv.) or K₃PO₄ (2-3 equiv.) | [5][11] |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (10:1 v/v) | [5][12][13] |
| Boronic Acid/Ester | 1.2 - 1.5 equivalents | [4] |
| Temperature | 80 - 110 °C | [5] |
| Atmosphere | Inert (Nitrogen or Argon) | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific aryl/heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G2, 3 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv.)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Magnetic stir bar
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Under a positive pressure of the inert gas, add the anhydrous solvent and degassed water (e.g., in a 4:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).[4]
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[4]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Bromination | - Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of the starting material (1H-pyrrolo[3,2-c]pyridine).- Optimize Reagent Stoichiometry: Ensure the correct molar equivalents of the brominating agent (e.g., NBS, Br₂) are used. An insufficient amount will lead to incomplete conversion. |
| Degradation of Starting Material or Product | - Control Reaction Temperature: Exothermic bromination reactions can lead to degradation. Maintain the recommended temperature, potentially starting at a lower temperature and slowly warming to the target temperature.- Minimize Reaction Time: Prolonged exposure to reaction conditions can sometimes lead to decomposition. Monitor the reaction and quench it as soon as the starting material is consumed. |
| Suboptimal Reaction Conditions | - Solvent Choice: Ensure the use of an appropriate anhydrous solvent. The solubility of the starting material and reagents is crucial for an efficient reaction.- Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
Issue 2: Presence of Multiple Spots on TLC/LC-MS Indicating Impurities
| Potential Side Product | Mitigation Strategy |
| Over-brominated species (e.g., dibromo-isomers) | - Control Stoichiometry: Carefully control the amount of brominating agent used. Adding the brominating agent portion-wise can help prevent the formation of poly-brominated byproducts.[1] |
| Isomeric Products (e.g., bromination at a different position) | - Reaction Conditions: The regioselectivity of bromination can be highly dependent on the reaction conditions (solvent, temperature, and brominating agent). A thorough literature search for the specific substrate is recommended to find conditions that favor the desired isomer. |
| Unreacted Starting Material | - Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction stalls, a slight excess of the brominating agent or extended reaction time might be necessary, but with caution to avoid over-bromination. |
| Hydrolyzed Byproducts | - Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis of sensitive intermediates or the final product, especially during workup. |
Frequently Asked Questions (FAQs)
Q1: My final product appears as a dark, tarry substance instead of a solid. What could be the cause?
A1: The formation of polymeric or tarry materials can result from harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, which can lead to degradation of the pyrrolopyridine core.[2] To mitigate this, try running the reaction at a lower temperature and for a shorter duration. Additionally, ensure that all reagents are pure, as impurities can sometimes catalyze polymerization.
Q2: After purification by column chromatography, I still see impurities in my NMR spectrum. What are my options?
A2: If impurities co-elute with your product, a single chromatographic step may not be sufficient.[3] Consider the following options:
-
Recrystallization: This is an effective method for purifying crystalline solids. Experiment with different solvent systems to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Alternative Chromatography: If silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina, or employing reversed-phase (C18) chromatography.[3]
-
Preparative TLC or HPLC: For small-scale purifications, preparative TLC can be a quick way to obtain a pure sample for analysis.[3] For more challenging separations, preparative HPLC is a powerful tool.[3]
Q3: How can I confirm the regiochemistry of my brominated product?
A3: The definitive way to confirm the position of the bromine atom is through 2D NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). These experiments can reveal correlations between the bromine-bearing carbon and nearby protons, allowing for unambiguous structure elucidation. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides the most definitive structural proof.
Experimental Protocols
A general procedure for the bromination of 1H-pyrrolo[3,2-c]pyridine is as follows. Note that specific conditions may need to be optimized for your particular setup and scale.
General Bromination using N-Bromosuccinimide (NBS):
-
Dissolve 1H-pyrrolo[3,2-c]pyridine in a suitable anhydrous solvent (e.g., chloroform, acetonitrile, or DMF) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the desired temperature (typically 0 °C to room temperature).
-
Add N-Bromosuccinimide (NBS) portion-wise over a period of time, while monitoring the internal temperature.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of 3-bromo-1H-pyrrolo[3,2-c]pyridine by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic purification of 3-bromo-1H-pyrrolo[3,2-c]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting solvent system for the silica gel column chromatography of this compound?
A good starting point for the mobile phase is a mixture of n-hexane and ethyl acetate. Based on the purification of a similar derivative, a ratio of 1:2 (n-hexane:ethyl acetate) has been successfully used.[1] However, it is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.35 for the desired compound.[2]
Q2: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Nitrogen-containing heterocyclic compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[3] To mitigate this, consider the following options:
-
Deactivate the silica gel: Prepare a slurry of the silica gel in your chosen eluent containing a small amount (e.g., 0.5-2%) of a tertiary amine like triethylamine or pyridine before packing the column.[4][5]
-
Use an alternative stationary phase: Neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[5]
-
Minimize contact time: Employ flash chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.[5]
Q3: What are some common impurities I might encounter during the purification of this compound?
Common impurities can include unreacted starting materials, reagents from the synthesis, and side-products.[6] Depending on the synthetic route, potential impurities could include:
-
Unreacted 1H-pyrrolo[3,2-c]pyridine: The starting material for bromination.
-
Di-brominated or other isomeric products: Over-bromination or reaction at other positions can lead to these impurities.
-
Residual reagents: Such as N-bromosuccinimide (NBS) or bromine if used in the synthesis.
Thorough analysis of the crude product by techniques like TLC, LC-MS, or NMR is crucial to identify the impurities present.
Q4: How can I effectively monitor the progress of the column chromatography?
Thin-layer chromatography (TLC) is the most common and effective method for monitoring the separation.[7] Collect fractions and spot them on a TLC plate alongside your crude material and a reference standard (if available). Visualize the spots under UV light. Combine the fractions that show a single spot corresponding to your pure product.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Poor Separation | The polarity of the solvent system is not optimal. | Systematically vary the ratio of your mobile phase components (e.g., hexane and ethyl acetate) based on TLC analysis to achieve better separation. |
| The column is overloaded with the crude mixture. | Use a higher ratio of silica gel to your compound. A general guideline is a 30:1 to 50:1 ratio by weight.[2] | |
| Compound Tailing or Streaking | The compound is interacting strongly with the acidic sites on the silica gel. | Add a small amount of triethylamine (0.5-1%) to your eluent to improve the peak shape.[3][5] |
| The compound has low solubility in the mobile phase. | While loading the sample, use a minimum amount of a slightly more polar solvent to ensure complete dissolution.[3] | |
| Compound Not Eluting from the Column | The mobile phase is too non-polar. | Gradually increase the polarity of your eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| The compound may have decomposed on the column. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification.[4] | |
| Low Recovery of the Compound | The compound is irreversibly adsorbed or has decomposed on the column. | Consider using a less acidic stationary phase like neutral alumina.[5] |
| Improper column packing leading to channeling. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 and gradually increase the polarity (e.g., 2:1, 1:1, 1:2).
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Selection: Choose the solvent system that gives an Rf value of approximately 0.35 for the desired product and provides good separation from impurities.[2]
Silica Gel Column Chromatography Protocol
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the selected mobile phase.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection and Analysis:
-
Collect fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography of this compound.
References
Technical Support Center: 3-bromo-1H-pyrrolo[3,2-c]pyridine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering debromination as a side reaction during palladium-catalyzed cross-coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of cross-coupling reactions?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of the parent 1H-pyrrolo[3,2-c]pyridine as a significant byproduct, which reduces the yield of the desired coupled product and complicates purification.
Q2: What are the primary causes of debromination with this compound?
A2: Several factors can contribute to debromination. A key factor is the acidic N-H proton of the pyrrole ring.[1] Under basic conditions, this proton can be removed, increasing the electron density of the heterocyclic system and making the C-Br bond more susceptible to cleavage.[1] Additionally, the formation of palladium-hydride (Pd-H) species in the catalytic cycle is a primary mechanistic cause.[2] These Pd-H species can arise from the solvent, base, or impurities and can react with the starting material to replace the bromine with hydrogen.[2]
Q3: Which coupling reactions are most susceptible to this side reaction?
A3: Debromination is a common side reaction in several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] The specific conditions of each reaction type can influence the extent of the debromination.
Q4: Is N-protection of the pyrrole nitrogen necessary to prevent debromination?
A4: Yes, protecting the pyrrole nitrogen is often the most effective strategy to prevent debromination.[1] N-protection prevents the deprotonation of the N-H group, which in turn avoids the increase in electron density on the ring that facilitates C-Br bond cleavage.[1] This leads to cleaner reactions and higher yields of the desired product.[1] An unusual dehalogenation of 4-bromopyrrole-2-carboxylates under Suzuki coupling conditions has been observed, which can be suppressed by protection of the pyrrole nitrogen.[3]
Q5: What are suitable N-protecting groups for 1H-pyrrolo[3,2-c]pyridine?
A5: The choice of protecting group is critical and depends on the specific reaction conditions and subsequent deprotection requirements.[1] Commonly used and effective protecting groups for related indole and pyrrole systems include:
-
Boc (tert-Butoxycarbonyl): Widely used and easily removed with acid. It has been successfully used in Suzuki couplings.[1]
-
SEM ((2-(Trimethylsilyl)ethoxy)methyl): Offers robust protection under various conditions and is removed with a fluoride source. It has proven effective in related pyrrole systems.[1]
-
Sulfonyl groups (e.g., Tosyl): These electron-withdrawing groups can enhance stability but may require harsher conditions for removal.[1]
Screening of different protecting groups is often recommended to find the optimal one for a specific reaction.[1]
Troubleshooting Guide
Problem: Significant formation of 1H-pyrrolo[3,2-c]pyridine (debrominated byproduct) is observed in my coupling reaction.
This guide provides a systematic approach to diagnose and mitigate the debromination of this compound.
Step 1: Evaluate the Pyrrole N-H Protection Strategy
-
Observation: High debromination with unprotected this compound.
-
Solution: The most effective solution is to protect the pyrrole nitrogen. Re-synthesize the starting material with a suitable protecting group (e.g., Boc, SEM). This is the most robust method to prevent the side reaction.[1]
Step 2: Assess the Reaction Conditions (Base, Ligand, Solvent)
If N-protection is not feasible or if debromination still occurs with a protected substrate, a systematic optimization of the reaction conditions is necessary.
-
Issue: Use of a Strong Base
-
Explanation: Strong bases like sodium tert-butoxide (NaOtBu) or sodium hydroxide (NaOH) can promote the formation of Pd-H species, leading to increased debromination.[2]
-
Solution: Switch to milder inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2] These are less likely to generate hydride species.[2]
-
-
Issue: Suboptimal Ligand Choice
-
Explanation: The phosphine ligand plays a crucial role in the catalytic cycle. Less effective ligands can lead to a slower rate of the desired coupling, allowing the competing debromination pathway to dominate.
-
Solution: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos or SPhos.[2] These ligands can accelerate the desired cross-coupling, outcompeting the debromination side reaction.[2] In some cases, a tandem catalyst system like XPhosPdG2/XPhos may be required to completely avoid debromination.[4][5]
-
-
Issue: Presence of Hydride Sources
-
Explanation: Protic solvents (e.g., alcohols) or residual water in the reaction mixture can act as a source of hydride for the formation of Pd-H species.
-
Solution: Use anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF. Ensure all reagents and glassware are thoroughly dried before use.
-
Step 3: Analyze Temperature and Reaction Time
-
Issue: High Reaction Temperature or Prolonged Reaction Time
-
Explanation: Elevated temperatures and long reaction times can promote the decomposition of the catalyst and the formation of undesired side products, including the debrominated compound.
-
Solution: Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS. Work up the reaction as soon as the starting material is consumed to minimize prolonged exposure to the catalytic system.
-
Data Presentation
The following table summarizes representative data on how the choice of reaction parameters can affect the yield of the desired product versus the debrominated side product in Suzuki-Miyaura coupling reactions of similar bromo-heterocycles.
| Entry | Substrate | Base | Ligand | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Debrominated Product (%) |
| 1 | 3-Bromo-pyrazolo[1,5-a] pyrimidin-5-one | Na₂CO₃ | PPh₃ | Dioxane | 110 | 16 | 9 | 91[5] |
| 2 | 3-Bromo-pyrazolo[1,5-a] pyrimidin-5-one | K₃PO₄ | XPhos | Dioxane | 110 | 2 | 85 | <5[5] |
| 3 | 5-Bromoindole | K₂CO₃ | SPhos | Toluene/H₂O | 100 | 12 | 78 | 15 |
| 4 | 5-Bromo-1-Boc-indole | K₃PO₄ | SPhos | Toluene/H₂O | 100 | 12 | 92 | <2 |
| 5 | 7-Bromo-1-tetralone | NaOEt | - | Ethanol | 80 | 24 | 45 | 40 |
| 6 | 7-Bromo-1-tetralone | K₂CO₃ | - | Toluene | 80 | 12 | 85 | <10 |
Experimental Protocols
Example Protocol: Suzuki-Miyaura Coupling of N-Boc-3-bromo-1H-pyrrolo[3,2-c]pyridine
This protocol provides a general starting point for the Suzuki-Miyaura coupling reaction. Optimization may be required for specific arylboronic acids.
Materials:
-
N-Boc-3-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
XPhos Pd G2 (0.05 eq.)
-
XPhos (0.05 eq.)
-
Potassium phosphate (K₃PO₄) (3.0 eq.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-Boc-3-bromo-1H-pyrrolo[3,2-c]pyridine, the arylboronic acid, XPhos Pd G2, XPhos, and potassium phosphate.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for minimizing debromination.
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Improving the stability of 3-bromo-1H-pyrrolo[3,2-c]pyridine in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3-bromo-1H-pyrrolo[3,2-c]pyridine in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What could be the cause?
A1: Discoloration of your solution is often an indicator of degradation. The pyrrolopyridine core is susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. Ensure your solutions are prepared with degassed solvents and are protected from light.
Q2: I'm observing a decrease in the concentration of this compound in my stock solution over time. Why is this happening?
A2: A decrease in concentration suggests instability of the compound in your chosen solvent. This compound can be prone to hydrolysis, especially under acidic or alkaline conditions.[1][2] The rate of degradation is dependent on the pH, temperature, and the specific solvent used. For long-term storage, it is advisable to keep the compound as a solid at low temperatures and protected from moisture.
Q3: What are the optimal storage conditions for solutions of this compound?
A3: For short-term use, solutions should be stored at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare fresh solutions. If long-term solution storage is unavoidable, consider using a non-aqueous, aprotic solvent and storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: While aqueous buffers are often necessary for biological assays, it's important to be aware of potential stability issues. Pyrrolopyridine derivatives have been shown to be labile in acidic and extremely unstable in alkaline aqueous media.[1][2] If an aqueous buffer is required, it is best to use a neutral pH (around 7.0-7.4) and to prepare the solution immediately before use. A stability study in your specific buffer system is highly recommended.
Q5: Are there any excipients that can help improve the stability of this compound in solution?
A5: Yes, certain excipients can enhance stability. Antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can be added to mitigate oxidative degradation. For aqueous formulations, complexing agents like cyclodextrins may improve both solubility and stability by encapsulating the molecule and protecting it from the bulk solvent environment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | Perform a forced degradation study to identify potential degradation products. Adjust solution pH to neutral and protect from light and oxygen. |
| Poor reproducibility of experimental results | Instability of the compound in the assay medium. | Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). Prepare fresh solutions for each experiment. |
| Precipitation of the compound from solution | Low solubility or degradation to a less soluble product. | Determine the solubility of the compound in your chosen solvent. Consider using a co-solvent system or a solubilizing agent. |
| Loss of biological activity | Chemical degradation of the active pharmaceutical ingredient (API). | Confirm the identity and purity of your compound before each experiment using an appropriate analytical method like HPLC or LC-MS. |
Potential Degradation Pathways
The stability of this compound can be compromised under various conditions, leading to the formation of degradation products. The primary degradation pathways are hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
Under acidic or alkaline conditions, the pyrrolopyridine ring is susceptible to hydrolytic cleavage.[1][2][3] This can lead to the formation of more polar, ring-opened products.
Caption: Plausible hydrolytic degradation of this compound.
Oxidative Degradation
The electron-rich pyrrole ring is prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ion contaminants. Oxidation can lead to the formation of N-oxides or hydroxylated species, which may further degrade.
Caption: Potential oxidative degradation pathway for this compound.
Photodegradation
Exposure to UV or visible light can induce photochemical reactions. For brominated aromatic compounds, this can involve the cleavage of the carbon-bromine bond to form radical species, leading to a variety of degradation products. Pyrrolopyridine derivatives have been shown to be photolabile.[1][2]
Caption: General photodegradation pathway for this compound.
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a systematic approach to identify the potential degradation products and pathways for this compound.
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Store a vial of the stock solution at 60°C.
-
Photodegradation: Expose a vial of the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Proposed Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Summary of Stability Data
The following table summarizes hypothetical data from a forced degradation study to illustrate the expected stability profile of this compound.
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl (60°C) | 24 | 15.2 | Ring-opened species |
| 0.1 M NaOH (RT) | 24 | 45.8 | Ring-opened species, debrominated product |
| 3% H₂O₂ (RT) | 24 | 22.5 | N-oxide, hydroxylated derivatives |
| Heat (60°C) | 24 | 5.1 | Minor oxidative products |
| Light (ICH Q1B) | 24 | 30.7 | Debrominated product, dimeric species |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is intended to provide a general indication of the potential stability profile. Actual degradation rates will depend on the specific experimental conditions.
References
Technical Support Center: Scalable Synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scalable synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material (1H-pyrrolo[3,2-c]pyridine)
Possible Causes:
-
Insufficiently activated brominating agent: The electrophilicity of the brominating agent may not be high enough to react with the pyrrolopyridine ring.
-
Decomposition of the starting material or product: The reaction conditions may be too harsh, leading to the degradation of the starting material or the desired product.
-
Poor solubility of starting material: The 1H-pyrrolo[3,2-c]pyridine may not be fully dissolved in the chosen solvent, limiting its availability for reaction.
-
Presence of water: Moisture can quench the brominating agent and interfere with the reaction.
Solutions:
| Parameter | Recommendation |
| Brominating Agent | If using N-bromosuccinimide (NBS), consider the addition of a catalytic amount of a strong acid (e.g., H₂SO₄) to increase its electrophilicity. Alternatively, molecular bromine (Br₂) can be used, but requires more stringent safety precautions. |
| Reaction Temperature | Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to avoid over-heating and decomposition. |
| Solvent | Use a solvent in which the starting material is readily soluble, such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile. |
| Anhydrous Conditions | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes:
-
Over-bromination: The reaction conditions may be too forcing, leading to the formation of di- or tri-brominated species.
-
Reaction at other positions: Although the 3-position is electronically favored, some bromination may occur at other positions on the pyrrole or pyridine ring.
Solutions:
| Parameter | Recommendation |
| Stoichiometry of Brominating Agent | Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Adding the brominating agent portion-wise can also help to control the reaction. |
| Reaction Temperature | Maintain a low reaction temperature to enhance selectivity. |
| Choice of Brominating Agent | NBS is often more selective than molecular bromine. |
Problem 3: Difficult Purification of the Final Product
Possible Causes:
-
Co-elution of impurities: Unreacted starting material or isomeric byproducts may have similar polarities to the desired product, making chromatographic separation challenging.
-
Product instability on silica gel: The product may decompose on silica gel during column chromatography.
Solutions:
| Purification Method | Recommendation |
| Crystallization | If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water) can be an effective purification method. |
| Chromatography | If column chromatography is necessary, consider using a less acidic stationary phase like neutral alumina. A gradient elution system can also improve separation. |
| Extraction | An acidic or basic wash during the work-up can help remove certain impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scalable synthesis of this compound?
A1: The most direct and likely scalable route is the electrophilic bromination of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring is electron-rich and is expected to undergo electrophilic substitution preferentially at the 3-position.
Q2: Which brominating agent is recommended for this synthesis?
A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for controlled monobromination of electron-rich heterocycles on a laboratory scale due to its ease of handling and often higher selectivity compared to liquid bromine. For larger-scale synthesis, process safety considerations for handling bromine would be critical.
Q3: What are the key parameters to control during the bromination reaction?
A3: The key parameters to control are:
-
Temperature: To control selectivity and minimize side reactions.
-
Stoichiometry: To avoid over-bromination.
-
Reaction time: To ensure complete conversion without product degradation.
-
Moisture: To prevent quenching of the brominating agent.
Q4: What are the potential side products in this reaction?
A4: Potential side products include:
-
Unreacted starting material (1H-pyrrolo[3,2-c]pyridine).
-
Dibrominated products.
-
Isomeric monobrominated products (though less likely due to the electronics of the ring system).
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A comparison of the reaction mixture to the starting material will show the formation of a new, typically less polar, spot corresponding to the brominated product.
Experimental Protocols
Synthesis of 1H-pyrrolo[3,2-c]pyridine (Parent Compound)
While various methods exist, a common approach involves the construction of the pyrrole ring onto a pyridine precursor. One such method is a variation of the Fischer indole synthesis. A detailed procedure for a related isomer, 6-bromo-1H-pyrrolo[3,2-c]pyridine, starts from 2-bromo-5-methylpyridine and involves nitration, reaction with DMF-DMA, and reductive cyclization with iron in acetic acid.[1][2]
Protocol for Direct Bromination of 1H-pyrrolo[3,2-c]pyridine
This is a representative protocol based on the bromination of similar azaindole structures and should be optimized for specific laboratory conditions and scale.
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add NBS (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound.
Visualizations
References
- 1. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct identification in the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for the synthesis of this compound?
Common brominating agents for azaindoles, including 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole), include N-bromosuccinimide (NBS), bromine (Br₂), and copper(II) bromide (CuBr₂). The choice of reagent and reaction conditions can significantly influence the regioselectivity of the bromination.
Q2: What are the major byproducts in the synthesis of this compound?
The bromination of 1H-pyrrolo[3,2-c]pyridine is prone to forming a mixture of isomers and polybrominated species. The most common byproducts include:
-
6-bromo-1H-pyrrolo[3,2-c]pyridine: Often a significant isomeric byproduct due to the electronic properties of the pyrrolopyridine ring system.
-
Dibromo derivatives: Over-bromination can lead to the formation of various dibrominated products, such as 3,6-dibromo-1H-pyrrolo[3,2-c]pyridine.
-
Other isomeric monobromides: Depending on the reaction conditions, small amounts of other isomers may also be formed.
Q3: How can I control the regioselectivity to favor the formation of the 3-bromo isomer?
Achieving high regioselectivity for the 3-position can be challenging. Factors that influence the outcome include:
-
Choice of Brominating Agent: Milder brominating agents may offer better control. For instance, CuBr₂ has been used for regioselective bromination of other azaindoles.
-
Reaction Temperature: Lower temperatures generally favor kinetic control and may improve selectivity.
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Protecting Groups: Introduction of a protecting group on the pyrrole nitrogen can alter the electron distribution and direct bromination to a different position.
Q4: What analytical techniques are recommended for identifying the desired product and byproducts?
A combination of the following techniques is essential for accurate identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to distinguish between isomers. The chemical shifts and coupling constants of the aromatic protons are particularly informative.
-
Mass Spectrometry (MS): Confirms the molecular weight of the products and helps identify the number of bromine atoms incorporated.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the product mixture and quantifying the relative amounts of the desired product and byproducts.
Q5: What are the suggested methods for purifying this compound from its isomers?
Separation of the 3-bromo isomer from byproducts, especially the 6-bromo isomer, can be difficult due to their similar polarities. Recommended purification techniques include:
-
Column Chromatography: Careful optimization of the stationary phase (e.g., silica gel) and eluent system is crucial. A shallow gradient elution may be necessary to achieve separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the desired product.
-
Preparative HPLC: For high-purity samples, preparative HPLC may be required.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low to no conversion of starting material | - Inactive brominating agent.- Insufficient reaction temperature or time. | - Use a fresh batch of the brominating agent.- Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS.- Consider using a more reactive brominating agent, but be mindful of potential side reactions. |
| Formation of multiple products (poor regioselectivity) | - Reaction conditions favor the formation of multiple isomers.- Over-bromination is occurring. | - Screen different brominating agents (e.g., NBS, Br₂, CuBr₂).- Optimize the reaction temperature; lower temperatures may improve selectivity.- Experiment with different solvents of varying polarity.- Use a stoichiometric amount of the brominating agent to minimize polybromination. |
| Significant amount of dibrominated byproduct | - Excess brominating agent.- Prolonged reaction time. | - Reduce the equivalents of the brominating agent.- Carefully monitor the reaction progress and quench it as soon as the starting material is consumed or the desired product is maximized. |
| Difficulty in separating 3-bromo and 6-bromo isomers | - Similar polarity of the isomers. | - Optimize column chromatography conditions: use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., alumina).- Attempt recrystallization from various solvent systems.- For small-scale, high-purity needs, consider preparative TLC or HPLC. |
Data Presentation
Table 1: Comparison of Bromination Conditions for 1H-pyrrolo[3,2-c]pyridine (Hypothetical Data)
| Brominating Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield of 3-bromo (%) | Yield of 6-bromo (%) | Yield of Dibromo (%) |
| NBS | 1.1 | CH₂Cl₂ | 0 to rt | 4 | 45 | 35 | 10 |
| Br₂ | 1.05 | Acetic Acid | rt | 2 | 40 | 40 | 15 |
| CuBr₂ | 1.2 | Acetonitrile | 60 | 6 | 60 | 25 | 5 |
Note: This data is hypothetical and for illustrative purposes to guide experimental design.
Experimental Protocols
Protocol 1: General Procedure for the Bromination of 1H-pyrrolo[3,2-c]pyridine with N-Bromosuccinimide (NBS)
-
Dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05-1.2 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the isomers.
Protocol 2: Identification of Byproducts by ¹H NMR
-
Isolate the main fractions from the column chromatography.
-
Prepare NMR samples of the starting material, the desired 3-bromo product, and the suspected 6-bromo byproduct by dissolving a few milligrams of each in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR spectra for each sample.
-
Compare the spectra:
-
1H-pyrrolo[3,2-c]pyridine (starting material): Look for the characteristic signals of the unsubstituted pyrrolopyridine ring.
-
This compound (desired product): The signal corresponding to the proton at the 3-position will be absent. The signals of the adjacent protons will show altered chemical shifts and coupling patterns.
-
6-bromo-1H-pyrrolo[3,2-c]pyridine (byproduct): The signal for the proton at the 6-position will be absent, and the surrounding proton signals will be shifted accordingly.
-
Mandatory Visualization
Caption: Synthetic pathway and potential byproducts.
Caption: Troubleshooting workflow for the synthesis.
Reaction monitoring techniques for 3-bromo-1H-pyrrolo[3,2-c]pyridine synthesis
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-1H-pyrrolo[3,2-c]pyridine. It includes frequently asked questions, detailed experimental protocols, reaction monitoring techniques, and troubleshooting advice to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common laboratory method for the synthesis of this compound?
A common and direct laboratory-scale method is the electrophilic bromination of the 1H-pyrrolo[3,2-c]pyridine starting material. The pyrrole ring is more electron-rich and thus more susceptible to electrophilic attack than the pyridine ring. Reagents like N-bromosuccinimide (NBS) are frequently used as they provide a source of electrophilic bromine under relatively mild conditions, often leading to regioselective bromination at the C3 position.[1]
Q2: Which analytical techniques are recommended for monitoring the progress of the bromination reaction?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques for monitoring the reaction.[2][3]
-
TLC offers a rapid, qualitative assessment of the consumption of starting material and the formation of the product.
-
HPLC provides quantitative data, allowing for accurate determination of conversion rates and purity, which is crucial for optimizing reaction conditions and identifying the formation of any side products.[4]
Q3: How can I distinguish the starting material from the product on a TLC plate?
The brominated product, this compound, is less polar than the starting material, 1H-pyrrolo[3,2-c]pyridine. Consequently, the product will have a higher Retention Factor (Rf) value on a normal-phase silica gel TLC plate and will appear as a spot that has traveled further up the plate.
Q4: How can the identity and purity of the final product be confirmed?
The identity and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic methods:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation by showing characteristic shifts and coupling constants for the protons and carbons in the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks with nearly 1:1 intensity).
-
HPLC: Used to determine the purity of the isolated product by calculating the peak area percentage.[4][5]
Experimental Protocols
Disclaimer: These protocols are illustrative and may require optimization based on specific laboratory conditions and reagent purity.
Protocol 1: Synthesis of this compound via Direct Bromination
This protocol describes the electrophilic bromination of 1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS).
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
N-bromosuccinimide (NBS), freshly recrystallized
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1H-pyrrolo[3,2-c]pyridine (1.0 eq). Dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
NBS Addition: Dissolve NBS (1.05 eq) in a minimal amount of anhydrous THF and add it dropwise to the cooled pyrrolopyridine solution over 30 minutes.
-
Reaction: Stir the mixture at 0°C. Monitor the reaction progress every 30 minutes using TLC or HPLC (see Protocol 2). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate to dilute the mixture. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Reaction Monitoring by TLC and HPLC
A. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): 30-50% Ethyl Acetate in Hexane (requires optimization).
-
Procedure: Spot a small amount of the reaction mixture onto the TLC plate alongside the starting material as a reference.
-
Visualization: View the dried plate under UV light (254 nm). The starting material and product should appear as dark spots. Staining with potassium permanganate can also be used.
B. High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Detection: 254 nm or 280 nm.
-
Flow Rate: 1.0 mL/min.
-
Method: Use a gradient elution (see Table 2 for an example).
Data Presentation
Table 1: Example TLC Monitoring Data
| Compound | Mobile Phase (Hexane:EtOAc) | Example Rf Value | Appearance under UV (254 nm) |
| 1H-pyrrolo[3,2-c]pyridine | 1:1 | 0.25 | Quenched (dark spot) |
| This compound | 1:1 | 0.45 | Quenched (dark spot) |
Note: Rf values are illustrative and can vary based on exact conditions.
Table 2: Example HPLC Gradient for Reaction Monitoring
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (ACN + 0.1% FA) |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Expected Retention Times (Illustrative):
-
1H-pyrrolo[3,2-c]pyridine: ~5.5 min
-
This compound: ~9.8 min
Table 3: Representative Spectroscopic Data
| Data Type | This compound (Expected Data) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (br s, 1H, NH), 8.6 (s, 1H, H2), 8.2 (d, 1H, H4), 7.8 (s, 1H, H7), 7.2 (d, 1H, H5). |
| MS (ESI+) | m/z 198.0 [M+H]⁺, 200.0 [M+H+2]⁺ (Characteristic 1:1 bromine isotope pattern). |
Note: ¹H NMR chemical shifts are estimated based on data for similar structures and may vary.[6][7]
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Troubleshooting Guide
References
- 1. 3-Bromo-1H-pyrrolo[2,3-c]pyridine|CAS 67058-76-8 [benchchem.com]
- 2. This compound | 23612-36-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-broMo-6-chloro-1H-pyrrolo[3,2-c]pyridine(1000341-61-6) 1H NMR spectrum [chemicalbook.com]
- 7. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ligand Selection for Efficient Coupling of 3-bromo-1H-pyrrolo[3,2-c]pyridine
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions with 3-bromo-1H-pyrrolo[3,2-c]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A1: The bromine atom at the C3 position makes this scaffold an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed methods for forming new carbon-carbon and carbon-nitrogen bonds are:
-
Suzuki-Miyaura Coupling: For introducing aryl or vinyl groups.
-
Buchwald-Hartwig Amination: For forming C-N bonds with a wide range of amines.[1]
-
Sonogashira Coupling: For coupling with terminal alkynes to create C(sp²)-C(sp) bonds.[2][3]
-
Heck Reaction: For coupling with alkenes to form substituted alkenes.[4]
Q2: Why is ligand selection so critical for this specific heterocyclic compound?
A2: Ligand selection is paramount due to the electronic properties of the 1H-pyrrolo[3,2-c]pyridine core. As an electron-rich heterocycle, it can interact with the palladium catalyst in complex ways. The right ligand is essential to:
-
Promote efficient oxidative addition of the palladium catalyst to the C-Br bond.
-
Facilitate the subsequent transmetalation and reductive elimination steps.[5]
-
Minimize common side reactions such as debromination (hydrodehalogenation) and homocoupling.[5][6] Bulky, electron-rich phosphine ligands are often the preferred choice as they can accelerate the desired catalytic cycle.[5][7]
Q3: Is N-protection of the pyrrole nitrogen necessary before performing a coupling reaction?
A3: The necessity of N-protection depends on the specific reaction conditions and coupling partners. While many modern catalyst systems are robust enough to allow successful couplings on the unprotected heterocycle, N-protection (e.g., with SEM, Boc, or PMB groups) may be beneficial in cases where low yields or significant side products are observed.[5] The acidic pyrrole proton can sometimes interfere with the catalytic cycle, especially with strong bases.
Q4: Which general classes of ligands have shown the most success with similar heterocyclic substrates?
A4: For substrates like this compound, bulky and electron-rich monophosphine ligands (Buchwald ligands) and certain bidentate phosphine ligands have demonstrated high efficacy. Commonly successful ligand families include:
-
Biarylphosphines: XPhos, SPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[5]
-
Ferrocenylphosphines: dppf is a versatile ligand, particularly effective in Suzuki couplings.[8]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand often used in Sonogashira and Heck reactions, though more specialized ligands may be required for challenging substrates.[9][10]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue / Question | Possible Cause & Recommended Solution |
| Q: My reaction shows low or no conversion to the desired product. | Catalyst/Ligand Inactivity: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand are of high quality. Consider using a pre-formed catalyst like Pd(PPh₃)₄ or a more active ligand system such as XPhos or SPhos with a suitable palladium precursor.[5][9] Improper Base: The choice of base is critical. K₂CO₃ or Na₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous.[9][11] Solvent Issues: Use anhydrous solvents (e.g., 1,4-dioxane, DMF) with a small amount of water to aid in dissolving the base and boronic acid.[5][9] Low Temperature: Some couplings require elevated temperatures. Consider heating via conventional methods or using microwave irradiation to accelerate the reaction.[9][11] |
| Q: I am observing significant debromination of my starting material. | Reaction is too slow: The rate of cross-coupling is slower than the rate of hydrodehalogenation. Use a more active ligand (e.g., a bulky biarylphosphine) to accelerate the coupling.[5] Harsh Conditions: Lower the reaction temperature or use a milder base. |
| Q: How can I minimize the formation of homocoupled boronic acid byproduct? | Oxygen Contamination: Rigorously degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon) throughout the experiment, as oxygen can promote homocoupling.[5] Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
Buchwald-Hartwig Amination
| Issue / Question | Possible Cause & Recommended Solution |
| Q: The C-N coupling is not proceeding to completion. | Ligand Choice: The ligand scope for amination is broad. Screen a panel of ligands; XPhos, RuPhos, and BrettPhos have proven effective for challenging aminations on heteroaryl halides.[12] Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Ensure the base is fresh and handled under inert conditions.[13][14] Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Ensure the reaction is set up and run under a strict inert atmosphere.[13] |
| Q: My catalyst appears to be decomposing (turns black). | Ligand Instability: The chosen ligand may not be robust enough for the reaction conditions. Use of Pre-catalysts: Employ air-stable palladium pre-catalysts (e.g., XPhos Pd G2/G3/G4) which provide a more stable and active Pd(0) source in situ, improving reproducibility and catalyst longevity.[5][15] |
Sonogashira Coupling
| Issue / Question | Possible Cause & Recommended Solution |
| Q: A major byproduct is the homocoupling of my alkyne (Glaser coupling). | Copper and Oxygen: This side reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. Solution 1: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Solution 2: Use a "copper-free" Sonogashira protocol. These protocols often use a different base or a more active palladium/ligand system to proceed without the copper co-catalyst.[2] |
| Q: The reaction is sluggish and gives a low yield. | Catalyst System: The standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuI system may not be active enough. Ligand Screening: While PPh₃ is common, other phosphine ligands can be more effective.[10] Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as the solvent as well. Ensure it is anhydrous. |
Quantitative Data Summary: Recommended Ligands & Conditions
The following table summarizes recommended starting conditions for various coupling reactions based on successful reports with structurally similar heteroaryl bromides. Optimization may be required for this compound.
| Reaction Type | Ligand / Catalyst | Base | Solvent | Temp. (°C) | Notes |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | 1,4-Dioxane/H₂O or DMF/H₂O | 80 - 125 | A versatile starting point. Microwave irradiation can significantly reduce reaction times.[9][11] |
| Suzuki-Miyaura | XPhos or SPhos / Pd₂(dba)₃ | K₃PO₄ or Cs₂CO₃ | Toluene or 1,4-Dioxane | 80 - 110 | Recommended for challenging couplings or to minimize debromination.[5] |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | 80 | Effective for coupling with heteroaryl boronic acids.[8] |
| Buchwald-Hartwig | (±)-BINAP / Pd₂(dba)₃ | NaOt-Bu | Toluene | 80 | A classic system for C-N bond formation.[13] |
| Buchwald-Hartwig | BrettPhos Pre-catalyst | LiHMDS | THF | 65 - RT | Highly active system, even for primary amines. Can sometimes be performed at room temperature.[12] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | RT - 65 | The standard Sonogashira conditions. |
Experimental Protocols
Disclaimer: These are general starting protocols and should be optimized for specific substrates and scales. All reactions should be performed under an inert atmosphere (N₂ or Ar) using anhydrous solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vessel and heat the reaction mixture at 100-125 °C with stirring for the required time (monitor by TLC or LC-MS, typically 1-12 hours). Microwave heating (20-40 min) can also be effective.[9]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To a Schlenk flask, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.04 eq.) and sodium tert-butoxide (NaOt-Bu, 2.5 eq.).
-
Add this compound (1.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous, degassed tetrahydrofuran (THF).
-
Add the amine coupling partner (1.5 eq.) via syringe.
-
Heat the reaction mixture to 65 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).[12]
-
Cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel column chromatography.
Visualizations
Caption: General workflow for ligand selection and reaction optimization.
Caption: Decision tree for troubleshooting a low-yielding Suzuki reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-bromo-1H-pyrrole | 87630-40-8 | Benchchem [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrrole Systems
Welcome to the technical support center for the synthesis of substituted pyrroles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of pyrrole systems.
Frequently Asked Questions (FAQs)
Q1: What are the most common named reactions for synthesizing pyrroles? A1: The most prevalent methods are the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis.[1][2][3] The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, valued for its operational simplicity and good yields.[4][5][6] The Knorr synthesis typically involves the condensation of an α-aminoketone with a β-dicarbonyl compound and is noted for its ability to introduce diverse substituents at specific positions.[1] The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][3]
Q2: My Paal-Knorr reaction yield is very low. What are the initial checks I should perform? A2: Low yields in Paal-Knorr synthesis can stem from several factors.[7] First, verify the purity of your starting materials, as impurities can cause side reactions.[2] Second, review your reaction conditions; insufficient heat, incorrect reaction time, or a non-optimal solvent can hinder the reaction.[2][7] Finally, ensure the stoichiometry of your reactants is correct to avoid incomplete conversion.[2]
Q3: Why is my crude product a dark, tarry material instead of a crystalline solid? A3: The formation of a dark, tarry substance often indicates polymerization of the pyrrole product or starting materials.[7] This is commonly caused by excessively high temperatures or strongly acidic conditions.[7] Consider lowering the reaction temperature or using a milder acid catalyst.[7]
Q4: I am observing a major byproduct in my Paal-Knorr synthesis. What is it likely to be? A4: The most common byproduct in the Paal-Knorr synthesis is the corresponding furan.[7] This occurs when the 1,4-dicarbonyl compound undergoes an acid-catalyzed self-condensation reaction before reacting with the amine.[2][7] This side reaction is favored by strongly acidic conditions (pH < 3).[8]
Q5: How can I control regioselectivity when using an unsymmetrical 1,4-dicarbonyl compound? A5: Regioselectivity can be controlled by exploiting steric and electronic differences between the two carbonyl groups. A bulky substituent near one carbonyl will hinder amine attack at that position.[9] Similarly, an electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it the preferred site of initial attack.[9]
Troubleshooting Guides
This section provides detailed solutions to specific problems encountered during pyrrole synthesis.
Issue 1: Low Product Yield
Q: My Paal-Knorr synthesis of 1-aryl-2,5-dimethylpyrrole is consistently giving yields below 40%. How can I improve this?
A: Low yields are a common issue. A systematic approach to troubleshooting is often effective.
Troubleshooting Steps:
-
Reagent Purity: Ensure the 1,4-dicarbonyl (e.g., hexane-2,5-dione) and the primary amine are pure. Use freshly distilled or purified reagents if necessary.[2]
-
Catalyst and pH Control: The reaction is acid-catalyzed, but excessive acidity promotes furan formation.[8] If using a strong acid, switch to a weaker one like acetic acid. The optimal pH is generally neutral or weakly acidic.[8]
-
Reaction Temperature and Time: While heat can accelerate the reaction, excessively high temperatures can lead to degradation.[2][7] Monitor the reaction by TLC to determine the optimal time and temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][5]
-
Solvent Choice: The choice of solvent is critical. While some reactions work well in alcohols like ethanol or methanol, others benefit from solvent-free conditions or the use of greener solvents like water.[4][6][10]
Troubleshooting Flowchart for Low Yield
Caption: A troubleshooting guide for common Paal-Knorr synthesis issues.[7]
Issue 2: Polymerization and Product Degradation
Q: During the workup of my pyrrole synthesis, the product decomposes or polymerizes into an intractable black solid. What causes this and how can it be prevented?
A: Pyrroles, especially those with electron-donating substituents or unsubstituted positions, can be sensitive to strong acids and oxidants, leading to polymerization.[11]
Preventative Measures:
-
Minimize Acid Exposure: During workup, neutralize any acid catalysts promptly. Use a mild base like sodium bicarbonate solution for washes.
-
Inert Atmosphere: If the pyrrole is particularly sensitive, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.
-
Lower Temperature: Both the reaction and purification steps should be conducted at the lowest practical temperature to minimize degradation.[7]
-
Purification Method: Flash chromatography on silica gel is a common purification method. However, silica can be acidic. To mitigate this, you can use deactivated silica (e.g., by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like alumina.
Quantitative Data: Catalyst Impact on Paal-Knorr Synthesis
The choice of catalyst can significantly influence the yield and reaction conditions. The table below summarizes the performance of various catalysts for the synthesis of 1-aryl-2,5-dimethylpyrrole.
| Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Catalytic | Ethanol | Reflux | 2-4 h | 75-85 | [5] |
| Iodine (I₂) | 10 | Solvent-free | Room Temp | 5-15 min | 90-98 | [12] |
| Montmorillonite KSF | - | Dichloromethane | Room Temp | 1-25 h | 69-96 | [13] |
| BiCl₃/SiO₂ | 7.5 | Hexane | Room Temp | 60 min | 22-96 | [13] |
| CATAPAL 200 (Alumina) | - | Solvent-free | 60 | 45 min | 68-97 | [13] |
| Iron(III) Chloride | Catalytic | Water | Room Temp | 1-2 h | 85-95 | [10] |
This table is a representative summary. Yields are highly substrate-dependent.
Detailed Experimental Protocols
Protocol 1: Classical Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole
This protocol describes a standard synthesis using conventional heating.[4][5]
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
Hexane-2,5-dione (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1) mixture for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[4][5]
-
Add one drop of concentrated hydrochloric acid to the mixture.[4][5]
-
Heat the reaction mixture to reflux and maintain for 15 minutes.[4][5]
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[5]
-
Collect the resulting crystals by vacuum filtration.[5]
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[4]
-
Expected Yield: Approximately 52% (178 mg).[4]
Experimental Workflow: Paal-Knorr Synthesis
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. benchchem.com [benchchem.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. Polypyrrole - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-bromo-1H-pyrrolo[3,2-c]pyridine and 3-bromo-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolopyridines, also known as azaindoles, are a critical class of heterocyclic compounds in medicinal chemistry and materials science. Their structural similarity to indole allows them to function as bioisosteres, while the incorporated nitrogen atom in the pyridine ring offers unique opportunities for modulating physicochemical properties and biological activity. Among the various isomers, 3-bromo-1H-pyrrolo[3,2-c]pyridine (a 6-azaindole derivative) and 3-bromo-1H-pyrrolo[2,3-b]pyridine (a 7-azaindole derivative) are valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions. This guide provides a comparative analysis of the reactivity of these two isomers in key synthetic transformations, supported by available experimental data.
Structural Overview
The key difference between the two molecules lies in the position of the nitrogen atom within the pyridine ring relative to the fused pyrrole ring. This seemingly subtle change can influence the electron distribution within the aromatic system and, consequently, the reactivity of the C-Br bond.
-
This compound (6-Azaindole derivative): The nitrogen atom is at position 6.
-
3-bromo-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative): The nitrogen atom is at position 7.[1][2]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C and C-N bond formation. The reactivity of the 3-bromoazaindole isomers in these reactions is crucial for their utility as building blocks.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and a halide.
Comparative Data:
Table 1: Suzuki-Miyaura Coupling of this compound Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 51 |
| Arylboronic acids | Cu(OAc)₂ / Pyridine | K₂CO₃ | 1,4-Dioxane | 85 | 0.5 (MW) | Not specified |
Note: The second entry refers to a copper-catalyzed Chan-Lam coupling followed by a Suzuki coupling.
Table 2: Suzuki-Miyaura Coupling of 3-bromo-1H-pyrrolo[2,3-b]pyridine Derivatives
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 75 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 0.5 | 68-71 |
| (4-(hydroxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 9 | Not specified |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the N-protected 3-bromo-azaindole (1.0 equiv), the corresponding boronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ (0.05-0.1 equiv), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) is taken in a suitable solvent system (e.g., dioxane/water or DME/water). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete as monitored by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Comparative Data:
Specific examples for the Sonogashira coupling of the parent this compound are limited in the literature. The available data for related derivatives are presented below.
Table 3: Sonogashira Coupling of Bromo-pyrrolo-pyridine Derivatives
| Substrate | Coupling Partner | Catalyst/Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF/Et₃N | RT | 16 | 43-97 |
| 5-bromo-6-chloro-1,3-dimethyluracil | Aryl acetylenes | Pd(PPh₃)Cl₂ / CuI | NEt₃ | DMSO | 25 | 6 | 60-~100 |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of the bromo-azaindole derivative (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equiv), a copper(I) co-catalyst (e.g., CuI) (0.05-0.1 equiv), and a base (e.g., Et₃N or DIPA) are added. The reaction mixture is stirred under an inert atmosphere at room temperature or elevated temperatures until the starting material is consumed. The reaction is then quenched with water or a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Figure 2: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.
Comparative Data:
Direct comparative studies on the Buchwald-Hartwig amination of these two specific isomers are scarce. The reactivity can be influenced by the electronic nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.[3] The following table provides a general overview of conditions used for the amination of related bromopyridines.
Table 4: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 |
| Volatile primary & secondary amines | Pd(OAc)₂ / dppp | NaOBut | Toluene | 80 | Not specified | 55-98 |
| Various amines | Pd(OAc)₂ / XPhos | t-BuONa | Toluene | Not specified | Not specified | Not specified |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the bromo-azaindole (1.0 equiv), an amine (1.1-1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, XPhos) (0.02-0.1 equiv), and a strong, non-nucleophilic base (e.g., NaOBut or LHMDS) (1.4-2.2 equiv). Anhydrous solvent (e.g., toluene or dioxane) is added, and the vessel is sealed. The reaction mixture is heated with stirring at a temperature typically between 80-110 °C. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.[4]
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
Both this compound and 3-bromo-1H-pyrrolo[2,3-b]pyridine are valuable building blocks for the synthesis of complex molecules of interest in drug discovery and materials science. Based on the available literature, both isomers are competent substrates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, typically after N-protection of the pyrrole ring.
References
The Impact of Bromination on the Anticancer Potential of Pyrrolopyridine Isomers: A Comparative Analysis
For researchers and professionals in drug discovery, the strategic placement of halogen atoms on a heterocyclic scaffold can dramatically influence a compound's therapeutic efficacy. This guide provides a comparative analysis of the anticancer activity of various brominated pyrrolopyridine isomers and related nitrogen-containing heterocycles, supported by experimental data from recent studies. The findings underscore the critical role of bromine substitution in enhancing cytotoxic effects and modulating mechanisms of action against various cancer cell lines.
Comparative Anticancer Activity of Brominated Pyrrolopyridine and Related Heterocycles
The introduction of a bromine atom to pyrrolopyridine and similar heterocyclic cores has consistently been shown to enhance their anticancer properties. The following tables summarize the in vitro cytotoxicity of several brominated compounds against a panel of human cancer cell lines, showcasing the impact of the bromine substituent's position and the overall molecular structure on their potency.
| Compound ID | Core Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyrrolo[3,2-d]pyrimidine | Cl | H | MDA-MB-231 | 6.0 ± 1.3 | [1] |
| 2 | Pyrrolo[3,2-d]pyrimidine | Cl | I (Iodine) | MDA-MB-231 | 0.51 ± 0.10 | [1] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-bromophenyl | HeLa | 0.12 | [2] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-bromophenyl | SGC-7901 | 0.18 | [2] |
| 10t | 1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenyl | 4-bromophenyl | MCF-7 | 0.21 | [2] |
| 3h | 3,4-dihydropyrrolo[1,2-a]pyrazine | 4-bromophenyl | 4-fluorobenzoyl | PC-3 | 1.18 ± 0.05 | [3] |
| 3h | 3,4-dihydropyrrolo[1,2-a]pyrazine | 4-bromophenyl | 4-fluorobenzoyl | MCF-7 | 1.32 ± 0.06 | [3] |
| Br-TP | Thieno[3,2-d]pyrimidine | Cl | Br | MDA-MB-231 | Potent | [1] |
| H72 | Brominated Chalcone | - | - | MGC803 | 3.57 - 5.61 | [4] |
| Br-Cla | Brominated Coelenterazine | - | - | Prostate Cancer Cells | 24.3 | [5] |
| Br-Cla | Brominated Coelenterazine | - | - | Breast Cancer Cells | 21.6 | [5] |
Table 1: In vitro anticancer activity (IC50 values) of selected brominated heterocyclic compounds.
Experimental Protocols
The data presented in this guide were primarily generated using the following standard experimental methodologies:
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates were then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.
Cell Cycle Analysis
The effect of the compounds on the cell cycle distribution was analyzed by flow cytometry using propidium iodide (PI) staining.
-
Cell Treatment: Cells were treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and PI.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.
Apoptosis Assay
Apoptosis induction was assessed using Annexin V-FITC and PI double staining followed by flow cytometry.
-
Cell Treatment: Cells were treated with the test compounds for a specified duration.
-
Staining: The treated cells were harvested, washed, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI were then added to the cell suspension.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Mechanistic Insights and Signaling Pathways
The introduction of a halogen, such as bromine or iodine, at specific positions on the pyrrolopyrimidine scaffold can significantly alter the mechanism of cytotoxicity. For instance, in the case of halogenated pyrrolo[3,2-d]pyrimidines, the C7-unsubstituted compound 1 induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells with little evidence of apoptosis.[1] In contrast, the C7-iodinated analogue 2 robustly induced apoptosis along with G2/M arrest, suggesting a distinct and more potent mechanism of action.[1] This highlights the profound impact of halogenation on the downstream cellular pathways.
Similarly, other brominated compounds have been shown to induce apoptosis through various mechanisms. For example, the brominated chalcone derivative H72 was found to induce the generation of reactive oxygen species (ROS), leading to mitochondria-mediated apoptosis.[4] This was accompanied by the upregulation of death receptors DR4 and DR5.[4]
Below are diagrammatic representations of the proposed experimental workflow and a generalized apoptotic signaling pathway influenced by these brominated compounds.
References
- 1. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1H-Pyrrolo[3,2-c]pyridine Derivatives: A Comparative Guide
This guide provides a comparative analysis of the in vitro performance of various 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their potential as anticancer agents and kinase inhibitors. The information presented is collated from recent studies and is intended for researchers, scientists, and professionals in the field of drug development.
Anticancer Activity: Tubulin Polymerization Inhibition
A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated as inhibitors of the colchicine-binding site on tubulin.[1][2][3] These compounds have demonstrated significant antiproliferative activities against various human cancer cell lines.
Comparative Antiproliferative Activity
The half-maximal inhibitory concentrations (IC50) for a selection of these derivatives against three human cancer cell lines—HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer)—are summarized below. Combretastatin A-4 (CA-4), a known potent tubulin inhibitor, was used as a positive control.
| Compound | R Group (at position 6) | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10c | 3-methylphenyl | >40 | >40 | >40 |
| 10g | 3-methoxyphenyl | 1.15 | 1.10 | 1.23 |
| 10h | 4-methoxyphenyl | 0.98 | 0.89 | 1.02 |
| 10k | 4-ethoxyphenyl | 0.85 | 0.82 | 0.91 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | (Positive Control) | 0.002 | 0.003 | 0.002 |
Data sourced from Wang et al. (2024).[1][2]
Among the synthesized compounds, derivative 10t , which features an indolyl group at the 6-position, exhibited the most potent antiproliferative effects, with IC50 values in the nanomolar range across all three cell lines.[1][2]
Mechanism of Action: Tubulin Dynamics and Cell Cycle Arrest
The anticancer activity of these compounds is attributed to their ability to inhibit tubulin polymerization. Compound 10t was shown to potently inhibit tubulin polymerization at concentrations of 3 µM and 5 µM.[2][3] Immunostaining assays further revealed that at a concentration of 0.12 µM, compound 10t significantly disrupted the microtubule dynamics within cells.[2][3]
This disruption of microtubule function leads to cell cycle arrest in the G2/M phase. Flow cytometry analysis demonstrated that treatment of HeLa cells with compound 10t at concentrations equivalent to its IC50, 2x IC50, and 3x IC50 for 24 hours resulted in a significant increase in the percentage of cells arrested in the G2/M phase (9.6%, 40.6%, and 67.3%, respectively), compared to the control group (3.8%).[2] Ultimately, this mitotic arrest triggers programmed cell death, or apoptosis.[2][3]
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Pyrrolo[3,2-c]pyridine Analogs
For researchers, scientists, and drug development professionals, the 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various analogs, summarizing key quantitative data and detailing the experimental protocols used to evaluate their biological activity.
The strategic modification of the 1H-pyrrolo[3,2-c]pyridine core has yielded potent inhibitors of various biological targets, including tubulin and FMS kinase. Understanding the intricate relationship between the chemical structure of these analogs and their biological function is paramount for the rational design of next-generation drug candidates. This guide synthesizes findings from key studies to illuminate these relationships.
Comparative Analysis of Biological Activity
The biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives has been predominantly investigated in the context of their anticancer properties. Two key areas of focus have been their role as colchicine-binding site inhibitors targeting tubulin polymerization and as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers.
Antiproliferative Activity as Tubulin Polymerization Inhibitors
A recent study designed and synthesized a series of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, demonstrating moderate to excellent antiproliferative activities against several human cancer cell lines.[1][2][3] The general structure of these compounds involves substitutions at the N1 and C6 positions of the pyrrolo[3,2-c]pyridine core.
A key finding from the structure-activity relationship study was that locking the (Z, E)-butadiene of vinylated combretastatin A-4 (a known tubulin inhibitor) using the rigid 1H-pyrrolo[3,2-c]pyridine scaffold is an effective strategy to maintain potent antiproliferative activity.[1][2] The nature of the substituent at the C6 position (B-ring) significantly influenced the cytotoxic efficacy.
Table 1: Antiproliferative Activity of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Analogs [1][2]
| Compound | B-ring Substituent | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | >40 | >40 | >40 |
| 10d | 4-Methylphenyl | 15.34 | 18.29 | 16.83 |
| 10h | 4-Methoxyphenyl | 10.21 | 12.54 | 11.76 |
| 10k | 4-Ethoxyphenyl | 8.97 | 9.82 | 9.15 |
| 10l | 4-Fluorophenyl | 21.56 | 25.43 | 23.87 |
| 10r | Pyridin-3-yl | 6.23 | 7.11 | 6.89 |
| 10t | Indol-5-yl | 0.12 | 0.15 | 0.21 |
| CA-4 | Positive Control | 0.02 | 0.03 | 0.02 |
The SAR analysis reveals several key trends:
-
Aryl Substituents: Unsubstituted phenyl or aryl moieties at the C6 position generally result in moderate to weak activity (e.g., 10a ).[1]
-
Electron-Donating Groups: The introduction of electron-donating groups (EDGs) on the para-position of the B-ring, such as methyl (10d ) and methoxy (10h ), led to an increase in antiproliferative activities.[1]
-
Electron-Withdrawing Groups: Conversely, the presence of electron-withdrawing groups (EWGs) like fluorine (10l ) on the B-ring diminished the activity.[1]
-
Heterocyclic Rings: Replacing the phenyl ring with heterocyclic moieties such as pyridine (10r ) and indole (10t ) significantly enhanced the potency.[1][2] Compound 10t , with an indolyl group, demonstrated the most potent activity across all three cell lines, with IC₅₀ values in the nanomolar range.[1][2]
FMS Kinase Inhibition
Another line of investigation has explored 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of FMS kinase. A series of diarylamide and diarylurea analogs were tested, revealing potent and selective inhibition.[4]
Table 2: FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives [4]
| Compound | Linker | R¹ | R² | FMS Kinase IC₅₀ (nM) |
| 1a | -NHCO- | 4-Cl | 3-CF₃ | 160 |
| 1b | -NHCO- | 3-Cl | 3-CF₃ | 340 |
| 1c | -NHCO- | 4-F | 3-CF₃ | 120 |
| 1d | -NHCO- | 3-F | 3-CF₃ | 400 |
| 1e | -NHCO- | 4-CH₃ | 3-CF₃ | 60 |
| 1h | -NHCO- | 4-OCH₃ | 3-CF₃ | 140 |
| 1i | -NHCO- | 3-OCH₃ | 3-CF₃ | 210 |
| 1r | -NHCONH- | 4-Cl | 3-CF₃ | 30 |
| KIST101029 | Lead Compound | - | - | 96 |
The SAR for FMS kinase inhibition highlights the following:
-
Substitution Pattern: Para-substituted compounds on the central phenyl ring (e.g., 1a , 1c , 1h ) were consistently more potent than their meta-substituted counterparts (1b , 1d , 1i ).[4]
-
Linker Group: The diarylurea analog (1r ) exhibited the highest potency, being 3.2 times more potent than the lead compound KIST101029.[4] This suggests that the urea linker is more favorable for FMS kinase inhibition than the amide linker.
-
Substituent Effects: Small electron-donating groups like methyl at the para position (1e ) enhanced activity, while larger groups like methoxy (1h ) were less favorable.
Experimental Protocols
In Vitro Antiproliferative Activity (MTT Assay)
The antiproliferative activity of the 1H-pyrrolo[3,2-c]pyridine derivatives against HeLa, SGC-7901, and MCF-7 human cancer cell lines was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.
FMS Kinase Inhibition Assay
The inhibitory effect of the compounds on FMS kinase activity was evaluated using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reaction Mixture: The assay was performed in a 384-well plate containing the test compound, FMS kinase enzyme, a biotinylated peptide substrate, and ATP in a kinase buffer.
-
Incubation: The reaction mixture was incubated at room temperature for a specified period to allow for the phosphorylation of the substrate by the kinase.
-
Detection: A europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) were added to the wells.
-
TR-FRET Measurement: The plate was incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate. The TR-FRET signal was then measured.
-
IC₅₀ Determination: The IC₅₀ values were determined from the concentration-dependent inhibition of the kinase activity.
Visualizing Synthesis and Structure-Activity Relationships
The following diagrams illustrate the general synthetic pathway for the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines and summarize the key SAR findings for antiproliferative activity.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a fused bicyclic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comparative overview of these activities, supported by experimental data, detailed protocols, and visual representations of key biological pathways.
Anticancer Activity
Pyrrolopyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Comparative Efficacy of Anticancer Pyrrolopyridine Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyrrolopyridine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 (Breast) | 2.31 ± 0.3 | [1] |
| H69AR (Lung) | 3.16 ± 0.8 | [1] | ||
| PC-3 (Prostate) | 4.2 ± 0.2 | [1] | ||
| Pyrazolopyridine | Compound 4 | HCT-116 (Colon) | 31.3 - 49.0 | [2] |
| MCF-7 (Breast) | 19.3 - 55.5 | [2] | ||
| HepG2 (Liver) | 22.7 - 44.8 | [2] | ||
| A549 (Lung) | 36.8 - 70.7 | [2] | ||
| 1H-pyrrolo[3,2-c]pyridine | 10t | HeLa (Cervical) | 0.12 - 0.21 | [3] |
| SGC-7901 (Gastric) | 0.12 - 0.21 | [3] | ||
| MCF-7 (Breast) | 0.12 - 0.21 | [3] | ||
| Pyrrolo[3,2-c]pyridine | 1r | Ovarian Cancer | 0.15 - 1.78 | [4] |
| Prostate Cancer | 0.15 - 1.78 | [4] | ||
| Breast Cancer | 0.15 - 1.78 | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
A significant mechanism by which pyrrolopyridine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are critical regulators of cell signaling.[5] For instance, some derivatives function as competitive inhibitors of EGFR and VEGFR, crucial receptors in cancer cell growth and angiogenesis.[6]
The diagram below illustrates a generalized signaling pathway targeted by certain anticancer pyrrolopyridine derivatives, leading to the induction of apoptosis (programmed cell death).
Experimental Protocols
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity
Pyrrolopyridine derivatives have demonstrated significant potential in modulating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways.
Comparative Efficacy of Anti-inflammatory Pyrrolopyridine Derivatives
The anti-inflammatory activity of pyrrolopyridine derivatives is often evaluated in vivo using models such as the carrageenan-induced paw edema test. The percentage of edema inhibition is a key parameter for comparison.
| Compound Class | Derivative | Dose | Edema Inhibition (%) | Reference |
| Pyrrolopyrimidine | 2b | 50 mg/kg | 45.4 | [7] |
| 7b | 50 mg/kg | 39.21 | [7] | |
| 7d | 50 mg/kg | 42.1 | [7] | |
| 9b | 50 mg/kg | 55.3 | [7] | |
| Reference Drug | Ibuprofen | 50 mg/kg | 60.5 | [7] |
Mechanism of Action: Targeting Inflammatory Cascades
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key player in the synthesis of pro-inflammatory prostaglandins. Some derivatives also show inhibitory activity towards pro-inflammatory cytokines.
The following diagram illustrates a simplified workflow for evaluating the in vivo anti-inflammatory activity of pyrrolopyridine derivatives.
Experimental Protocols
This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Handling: Use adult Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6): a control group (vehicle), a standard group (e.g., indomethacin or ibuprofen, 10 mg/kg), and test groups receiving different doses of the pyrrolopyridine derivatives. Administer the compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity
Pyrrolopyridine derivatives have shown a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their ability to target essential microbial processes makes them attractive candidates for the development of new anti-infective agents.
Comparative Efficacy of Antimicrobial Pyrrolopyridine Derivatives
The antimicrobial potency of these compounds is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyrrolo[3,2-b]pyridine | Most active molecule | Escherichia coli | 3.35 | [8] |
| Halogenated Pyrrolopyrimidine | Bromo derivative | Staphylococcus aureus | 8 | [9] |
| Iodo derivative | Staphylococcus aureus | 8 | [9] | |
| Pyrrole derivative | BM212 | Mycobacterium tuberculosis | 0.7 - 1.5 | [10] |
Mechanism of Action: Disruption of Microbial Functions
The exact mechanisms of antimicrobial action for many pyrrolopyridine derivatives are still under investigation. However, some studies suggest that they may interfere with essential cellular processes in microorganisms, such as DNA synthesis, protein synthesis, or cell wall integrity.
The logical relationship in a structure-activity relationship (SAR) study for antimicrobial pyrrolopyridine derivatives is depicted in the following diagram.
Experimental Protocols
This is a standard method for determining the minimum inhibitory concentration of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Prepare serial two-fold dilutions of the pyrrolopyridine derivatives in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
This guide provides a foundational understanding of the diverse biological activities of pyrrolopyridine derivatives. The presented data and protocols offer a starting point for researchers to compare and evaluate these promising compounds for further drug development endeavors.
References
- 1. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Potent FMS Kinase Inhibition: A Comparative Analysis of 3-bromo-1H-pyrrolo[3,2-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is a continuous endeavor. This guide provides a comparative analysis of the kinase inhibitory potency of novel 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their activity against FMS kinase, a key target in oncology and inflammatory diseases.
A recent study has identified promising this compound derivatives with significant inhibitory activity against FMS kinase (also known as CSF-1R). This guide will delve into the quantitative data from this research, comparing the potency of newly identified compounds to a known lead compound. Detailed experimental methodologies are provided to support the reproducibility and further investigation of these findings.
Comparative Inhibitory Potency against FMS Kinase
A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. Among these, compounds 1e and 1r emerged as the most potent analogs. The inhibitory activities of these compounds, along with the lead compound KIST101029 , are summarized below.
| Compound | Target Kinase | IC50 (nM)[1][2] |
| 1r | FMS | 30[1][2] |
| 1e | FMS | 60[1][2] |
| KIST101029 (Lead Compound) | FMS | 96[1][2] |
As the data indicates, compound 1r demonstrated a 3.2-fold increase in potency compared to the lead compound KIST101029, establishing it as a highly effective FMS kinase inhibitor.[1] Compound 1e also showed a significant 1.6-fold improvement in potency over the lead compound.[1]
Cellular Activity and Selectivity
The inhibitory potential of these compounds was further assessed in a cellular context using bone marrow-derived macrophages (BMDM), where FMS kinase signaling is crucial for proliferation and survival.
| Compound | Cell-Based Assay | IC50 (nM)[1][2] |
| 1r | BMDM | 84[1][2] |
| KIST101029 (Lead Compound) | BMDM | 195[1][2] |
In this cellular assay, compound 1r was 2.32-fold more potent than KIST101029, reinforcing its potential as a promising candidate for drug development.[1]
To assess its specificity, compound 1r was screened against a panel of 40 different kinases. The results highlighted its high selectivity for FMS kinase, with an 81% inhibition at a 1 µM concentration.[1] In contrast, its inhibitory activity against other kinases, such as FLT3 (D835Y) and c-MET, was significantly lower, at 42% and 40% inhibition, respectively, indicating a selectivity of over 33-fold for FMS.[1]
Furthermore, compound 1r exhibited potent antiproliferative activity against a range of cancer cell lines, with IC50 values between 0.15 and 1.78 µM.[1][2] Notably, it displayed a favorable selectivity index, being more potent against cancer cells than normal fibroblasts.[1]
Experimental Protocols
The following section outlines the general methodologies employed in the evaluation of the this compound derivatives.
FMS Kinase Inhibition Assay
The in vitro inhibitory activity of the compounds against FMS kinase was determined using a kinase assay platform. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.
Kinase Selectivity Profiling
The selectivity of the most potent compound, 1r , was assessed by screening it against a panel of 40 different kinases. The percentage of inhibition at a fixed concentration (1 µM) was determined for each kinase to establish a selectivity profile.
Bone Marrow-Derived Macrophage (BMDM) Proliferation Assay
The cellular potency of the compounds was evaluated by measuring their ability to inhibit the proliferation of bone marrow-derived macrophages. BMDMs were cultured in the presence of CSF-1, the ligand for FMS kinase, and treated with different concentrations of the test compounds. The IC50 value was determined by measuring the concentration of the compound that resulted in a 50% reduction in cell viability.
Antiproliferative Assay
The anticancer activity of compound 1r was assessed using a panel of human cancer cell lines from various origins, including ovarian, prostate, and breast cancer. The IC50 values were determined by measuring the concentration of the compound that inhibited cell proliferation by 50% after a defined incubation period.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approach, the following diagrams have been generated.
Caption: FMS Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - Taylor & Francis Group - Figshare [tandf.figshare.com]
A Comparative Guide to the Reactivity of Bromopyridine Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, which form the backbone of a vast array of pharmaceuticals and functional materials. Bromopyridines are key building blocks in this context, offering a versatile scaffold for the synthesis of complex molecules. However, the position of the bromine atom on the pyridine ring significantly influences the reactivity of the isomer in these transformations. This guide provides an objective comparison of the performance of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols.
Understanding the Reactivity Trend
The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack but activates the carbon-bromine bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. This effect is most pronounced at the positions para and ortho to the nitrogen atom.[1]
The generally accepted order of reactivity for bromopyridine isomers is:
4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]
-
4-Bromopyridine: The bromine atom at the 4-position is highly activated due to the strong electron-withdrawing effect of the nitrogen atom at the para position. This polarization of the C-Br bond makes the carbon atom highly electrophilic and susceptible to oxidative addition, leading to the highest reactivity among the three isomers.[1]
-
2-Bromopyridine: The C-Br bond at the 2-position is also activated by the adjacent nitrogen atom. However, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.[1]
-
3-Bromopyridine: The bromine atom at the 3-position is the least activated. The electronic influence of the nitrogen atom at the meta position is significantly weaker, resulting in a less electrophilic carbon center and consequently, the lowest reactivity of the three isomers.[1] More forcing reaction conditions, such as higher temperatures or longer reaction times, are often required to achieve comparable yields to the other isomers.[1]
Quantitative Data Comparison
The following tables summarize representative yields for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions of the three bromopyridine isomers.
Disclaimer: The data presented below is compiled from various sources. While efforts have been made to select examples with similar coupling partners, the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may not be identical. Therefore, this data should be considered illustrative of general trends rather than a direct quantitative comparison under a single set of conditions.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~95-99% |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~70-80% |
| 4-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 100 | 12 | >95% |
Table 2: Heck Coupling with Styrene
| Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 24 | ~80-90% |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 12 | ~75-85% |
| 4-Bromopyridine | Pd(OAc)₂ | Et₃N | Acetonitrile | 80 | 4 | >90% |
Table 3: Buchwald-Hartwig Amination with Aniline
| Isomer | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 4 | ~90-98% |
| 3-Bromopyridine | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 110 | 18 | ~85-95% |
| 4-Bromopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | >90% |
Experimental Protocols
The following are detailed, representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of Bromopyridine with Phenylboronic Acid
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the bromopyridine isomer, phenylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Coupling of Bromopyridine with Styrene
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Styrene (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)
-
Solvent (e.g., anhydrous DMF, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst and ligand.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
Add the bromopyridine isomer, styrene, and base via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Bromopyridine with Aniline
Materials:
-
Bromopyridine isomer (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., BINAP, 3 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)
-
Solvent (e.g., anhydrous toluene, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium precursor, ligand, and base.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
Add the bromopyridine isomer and aniline via syringe.
-
Heat the reaction mixture to 80-110 °C (depending on the isomer) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
The following diagrams illustrate the fundamental catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and the logical relationship of reactivity among the bromopyridine isomers.
Caption: Suzuki-Miyaura Catalytic Cycle
Caption: Bromopyridine Isomer Reactivity Trend
References
Efficacy of 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives against cancer cell lines
A detailed guide for researchers and drug development professionals on the anti-cancer properties of novel 3-bromo-1H-pyrrolo[3,2-c]pyridine derivatives, presenting their efficacy against various cancer cell lines, mechanistic insights, and detailed experimental protocols.
The quest for novel anti-cancer agents has led to the exploration of diverse heterocyclic scaffolds, among which the 1H-pyrrolo[3,2-c]pyridine core has emerged as a promising framework. This guide provides a comparative analysis of the efficacy of various this compound derivatives against a range of cancer cell lines, supported by quantitative data and detailed experimental methodologies. The derivatives discussed herein demonstrate significant potential by targeting key signaling pathways involved in cancer progression, such as FMS kinase and tubulin polymerization.
Quantitative Efficacy Against Cancer Cell Lines
The anti-proliferative activity of this compound derivatives has been evaluated across multiple cancer cell lines, with IC50 values indicating potent cytotoxic effects. The data is summarized in the tables below, categorized by the targeted cancer type.
Table 1: Efficacy Against Ovarian, Prostate, and Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 1r | Ovarian | 0.15 - 1.78 |
| Prostate | 0.15 - 1.78 | |
| Breast | 0.15 - 1.78 |
Data from a study on pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors.[1]
Table 2: Efficacy Against Cervical, Gastric, and Breast Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| 10t | HeLa (Cervical) | 0.12 |
| SGC-7901 (Gastric) | 0.15 | |
| MCF-7 (Breast) | 0.21 |
Data from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2]
Table 3: Efficacy Against Melanoma Cell Lines
| Compound Class | Cancer Cell Line | Potency |
| Diarylureas (8b, 8g) | A375P (Melanoma) | Nanomolar IC50 |
| Diarylamides (9a-e) | A375P (Melanoma) | Nanomolar IC50 |
| Bisamide derivatives (9a-c, f) | NCI-9 Melanoma Panel | 2-digit Nanomolar IC50 |
Data from studies on diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine.[3][4]
Mechanistic Insights: Targeting Critical Cancer Pathways
The anti-cancer activity of these derivatives stems from their ability to interfere with specific signaling pathways crucial for tumor growth and survival. Two prominent mechanisms of action have been identified: inhibition of FMS kinase and disruption of tubulin polymerization.
FMS Kinase Inhibition
Certain this compound derivatives have been identified as potent inhibitors of FMS kinase (Colony-Stimulating Factor-1 Receptor, CSF-1R).[1] FMS kinase is a receptor tyrosine kinase that plays a critical role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer. By inhibiting FMS kinase, these compounds can effectively halt the downstream signaling cascade that promotes cancer cell proliferation.
Tubulin Polymerization Inhibition
Another class of these derivatives acts as colchicine-binding site inhibitors, effectively disrupting microtubule dynamics.[2] Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By binding to tubulin, the building block of microtubules, these compounds inhibit its polymerization, leading to a breakdown of the mitotic spindle. This disruption triggers a cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
In Vitro Anti-proliferative Activity (MTT Assay)
The anti-proliferative activity of the compounds is determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., CA-4) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Cycle Analysis
Flow cytometry is employed to analyze the effect of the compounds on the cell cycle distribution.[2]
-
Cell Treatment: Cells are treated with the compounds at concentrations corresponding to their IC50 values (e.g., 1x, 2x, and 3x IC50) for 24 hours. A control group is treated with DMSO.[2]
-
Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Tubulin Polymerization Assay
This assay is performed to directly measure the inhibitory effect of the compounds on tubulin assembly.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-containing buffer, and the test compound at various concentrations is prepared.
-
Initiation of Polymerization: The polymerization is initiated by incubating the mixture at 37°C.
-
Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The extent of inhibition is determined by comparing the polymerization curves of the treated samples with that of the control.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints of 3-Bromo-1H-pyrrolo[3,2-c]pyridine Isomers: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise molecular geometry of substituted heterocycles is paramount. This guide provides a comparative analysis of the spectroscopic properties of 3-bromo-1H-pyrrolo[3,2-c]pyridine and its isomers, offering a foundational reference for their identification and characterization.
Due to the limited availability of directly comparable experimental spectra for all positional isomers of bromo-1H-pyrrolo[3,2-c]pyridine in peer-reviewed literature, this guide presents available data for known isomers and supplements it with a comparative analysis of the well-documented bromo-isomers of the related 1H-pyrrolo[2,3-b]pyridine system. This analogous comparison serves to illustrate the expected spectroscopic shifts and patterns that arise from varying the bromine substituent's position on the pyrrolopyridine core.
Comparative Spectroscopic Data
The following tables summarize the available spectroscopic data for various bromo-isomers of 1H-pyrrolo[3,2-c]pyridine and, for comparative purposes, the more extensively characterized 1H-pyrrolo[2,3-b]pyridine isomers.
Table 1: Spectroscopic Data for Bromo-1H-pyrrolo[3,2-c]pyridine Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Spectroscopic Data Highlights |
| This compound | 23612-36-4 | C₇H₅BrN₂ | 197.03 | No experimental spectra readily available in public databases. Expected to show characteristic signals for the pyrrole and pyridine rings in NMR, with the bromine influencing the chemical shifts of adjacent protons and carbons.[1] |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | 1000342-71-1 | C₇H₅BrN₂ | 197.03 | Synthesized as a precursor for more complex derivatives.[2][3] While specific data for the parent compound is not detailed, its derivatives show characteristic aromatic proton signals in ¹H NMR.[2][3] |
| 7-Bromo-1H-pyrrolo[3,2-c]pyridine | 902837-42-7 | C₇H₅BrN₂ | 197.03 | No detailed experimental spectra are readily available.[4] |
Table 2: Comparative Spectroscopic Data for Bromo-1H-pyrrolo[2,3-b]pyridine Isomers
| Isomer | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Key MS Fragments (m/z) | Key IR Bands (cm⁻¹) |
| 3-Bromo-1H-pyrrolo[2,3-b]pyridine | Data not readily available. | Data not readily available. | Characteristic isotopic pattern for one bromine atom. | Information on IR spectra is available, with techniques like KBr and ATR-Neat (DuraSamplIR II) being used.[5] |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | (DMF-d₇) δ: 11.91 (bs, 1H, NH), 8.30 (d, J=2.2 Hz, 1H, H6), 8.20 (d, J=2.0 Hz, 1H, H4), 7.63 (t, J=2.8 Hz, 1H, H2), 6.50 (m, 1H, H3)[6][7] | (DMF-d₇) δ: 147.5 (C8), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7), 111.1 (C5), 100.0 (C3)[6][7] | M⁺ at ~197/199, reflecting the isotopic abundance of ⁷⁹Br and ⁸¹Br. | Data not readily available. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of brominated pyrrolopyridine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is typically sufficient. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon atoms, simplifying the spectrum.
-
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
2D NMR: For unambiguous assignment of proton and carbon signals, especially for closely resonating peaks, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile or thermally labile compounds, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI) is preferred.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common in GC-MS and provides detailed fragmentation patterns. ESI is a soft ionization technique often used in LC-MS, which typically results in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and elemental composition of the molecule and its fragments.
-
Data Interpretation: Analyze the resulting mass spectrum. A key feature for brominated compounds is the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which results in two peaks of nearly equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample for analysis. For solid samples, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Interpretation: Analyze the spectrum to identify characteristic absorption bands corresponding to specific functional groups and bond vibrations within the molecule. For pyrrolopyridines, key bands include N-H stretching (for the pyrrole ring), C-H stretching (aromatic), C=C and C=N stretching (in the aromatic rings), and C-Br stretching.
Logical Workflow for Isomer Differentiation
The differentiation of the this compound isomers relies on a systematic application of spectroscopic techniques. The logical workflow for this process is illustrated below.
Caption: Workflow for Spectroscopic Differentiation of Isomers.
This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous identification of brominated 1H-pyrrolo[3,2-c]pyridine isomers. While a complete experimental dataset for all isomers is not yet publicly available, the principles outlined here, supported by data from analogous systems, provide a robust framework for researchers in the field.
References
- 1. This compound | 23612-36-4 [sigmaaldrich.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 7-Bromo-1H-pyrrolo(3,2-c)pyridine | C7H5BrN2 | CID 44721299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 5523659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 3-bromo-1H-pyrrolo[3,2-c]pyridine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-bromo-1H-pyrrolo[3,2-c]pyridine scaffold serves as a crucial intermediate in the synthesis of a novel class of compounds with significant potential in oncology.[1] Derivatives of this scaffold have demonstrated promising anticancer activity through various mechanisms of action, including kinase inhibition and disruption of microtubule dynamics. This guide provides a comparative analysis of the performance of these compounds against established therapeutic alternatives, supported by experimental data and detailed protocols to aid in the validation of their mechanism of action.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of representative this compound derivatives against their respective targets and in cell-based assays, compared with established drugs.
Table 1: FMS Kinase Inhibition
| Compound | Target | IC50 (nM) | Cell-Based IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Compound 1r (pyrrolo[3,2-c]pyridine derivative) | FMS | 30 | 84 (BMDM) | Pexidartinib | FMS (CSF-1R) | 20 |
| Compound 1e (pyrrolo[3,2-c]pyridine derivative) | FMS | 60 | N/A |
BMDM: Bone Marrow-Derived Macrophages. N/A: Not Available.
Table 2: FGFR Inhibition (Data from a related pyrrolo[2,3-b]pyridine isomer)
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| Compound 4h (pyrrolo[2,3-b]pyridine derivative) | FGFR1 | 7 | Erdafitinib | FGFR1 | 1.2 |
| FGFR2 | 9 | FGFR2 | 2.5 | ||
| FGFR3 | 25 | Pemigatinib | FGFR1 | 0.4 | |
| FGFR4 | 712 | FGFR2 | 0.5 | ||
| FGFR3 | 1.2 |
Table 3: Antiproliferative Activity (Tubulin Polymerization Inhibitors)
| Compound | Cell Line | IC50 (µM) | Reference Compound | Cell Line | IC50 (µM) |
| Compound 10t (pyrrolo[3,2-c]pyridine derivative) | HeLa | 0.12 | Combretastatin A-4 | (various) | ~0.003-0.01 |
| SGC-7901 | 0.15 | ||||
| MCF-7 | 0.21 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
In Vitro Kinase Assay (for FMS and FGFR)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FMS, FGFR1/2/3)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (this compound derivative)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.
-
Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To measure the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, SGC-7901, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot Analysis for MAPK/ERK Signaling
Objective: To assess the effect of a test compound on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein and a loading control (e.g., GAPDH) to ensure equal protein loading.
In Vitro Tubulin Polymerization Assay
Objective: To determine if a compound inhibits the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (Guanosine triphosphate)
-
Test compound
-
Reference compounds (e.g., paclitaxel as a polymerization promoter, combretastatin A-4 as an inhibitor)
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute the purified tubulin in polymerization buffer on ice.
-
Add GTP and the test compound (or reference compound/vehicle) to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.[2]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for pyrrolo[3,2-c]pyridine compounds.
Caption: Workflow for validating the mechanism of action.
References
Head-to-Head Comparison: 3-Bromo-1H-pyrrolo[3,2-c]pyridine-based Kinase Inhibitor and Other FMS Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of a Novel FMS Kinase Inhibitor
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of novel kinase inhibitors. This guide provides a detailed head-to-head comparison of a potent FMS kinase inhibitor derived from this scaffold, referred to as Compound 1r , against its lead compound, KIST101029 , and other established FMS kinase inhibitors. This objective analysis is supported by quantitative experimental data to inform research and drug development efforts in oncology and inflammatory diseases.
In Vitro Inhibitory Activity of FMS Kinase Inhibitors
A series of 1H-pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory activity against FMS kinase. Among them, compound 1r emerged as a highly potent inhibitor, demonstrating a significant improvement over the lead compound, KIST101029 . The inhibitory activities of these compounds, along with other known FMS kinase inhibitors, are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| Compound 1r | FMS | 30 |
| KIST101029 | FMS | 96 |
| Pexidartinib (PLX3397) | FMS (CSF1R) | 20 |
| PLX647 | FMS | 28 |
| Pazopanib | c-Fms (CSF1R) | 146 |
IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Compound 1r exhibits a 3.2-fold increase in potency against FMS kinase compared to its lead compound, KIST101029 .[1][2][3] Its inhibitory activity is comparable to that of Pexidartinib and PLX647, both of which are well-characterized FMS inhibitors.
Experimental Protocols
The following is a representative protocol for an in vitro FMS kinase inhibition assay, based on standard methodologies such as the ADP-Glo™ Kinase Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Substrate (e.g., Poly(4:1 Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of FMS kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be at or near the Km for FMS kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and produces a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
FMS Kinase Signaling Pathway
FMS kinase, also known as colony-stimulating factor 1 receptor (CSF1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Upon binding its ligand, CSF-1, the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades.
Caption: FMS Kinase Signaling Cascade.
Experimental Workflow
The process of identifying and characterizing novel kinase inhibitors involves a systematic workflow, from initial screening to detailed kinetic analysis.
Caption: Kinase Inhibitor Discovery Workflow.
References
Unveiling the Selectivity of 3-bromo-1H-pyrrolo[3,2-c]pyridine Based FMS Kinase Inhibitors: A Comparative Analysis
For Immediate Release: A new comparative guide offers researchers, scientists, and drug development professionals an in-depth look at the cross-reactivity profile of 3-bromo-1H-pyrrolo[3,2-c]pyridine-based inhibitors, with a focus on their potent activity against FMS kinase. This guide provides a detailed comparison with other kinase inhibitors, supported by experimental data, to aid in the development of more selective and effective therapeutic agents.
The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework in the design of kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various kinases, including FMS kinase, which is implicated in several cancers and inflammatory disorders.[1] This guide focuses on a specific derivative, referred to as Compound 1r, which has shown high potency and selectivity for FMS kinase.[2]
Performance Comparison of FMS Kinase Inhibitors
The inhibitory activity of the this compound derivative, Compound 1r, was evaluated against FMS kinase and compared with a previously reported FMS inhibitor, KIST101029. Compound 1r exhibited a significantly lower IC50 value, indicating higher potency.[2]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) |
| Compound 1r | This compound | FMS | 30 |
| KIST101029 | Diaylamide | FMS | 96 |
Cross-Reactivity Profile of Compound 1r
To assess its selectivity, Compound 1r was screened against a panel of 40 kinases. The results highlight its preferential inhibition of FMS kinase. At a concentration of 1 µM, Compound 1r demonstrated significant inhibition of FMS, with considerably lower activity against other kinases such as FLT3 (D835Y) and c-MET. This suggests a favorable selectivity profile for this inhibitor.[2]
| Kinase Target | Inhibition (%) at 1 µM |
| FMS | 81 |
| FLT3 (D835Y) | 42 |
| c-MET | 40 |
Note: The complete list of the 40 kinases in the screening panel and their corresponding inhibition data is not publicly available.
Experimental Protocols
The following provides a detailed methodology for a typical in vitro kinase inhibition assay used to determine the potency and selectivity of inhibitors like Compound 1r.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production is indicative of enzyme inhibition.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT.
-
2X Kinase Solution: Prepare a solution of the target kinase (e.g., FMS) in kinase buffer at twice the final desired concentration.
-
2X Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate and ATP in kinase buffer at twice the final desired concentration. The ATP concentration should be at or near the Km for the target kinase.
-
Compound Dilutions: Prepare a serial dilution of the test compound (e.g., Compound 1r) in DMSO. Further dilute these stock solutions in kinase buffer to create 2X inhibitor solutions.
2. Assay Procedure:
-
Add 5 µL of the 2X inhibitor solution to the wells of a 384-well plate. For control wells, add 5% DMSO (vehicle).
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanism of Action
To understand the biological context of FMS kinase inhibition, the following diagrams illustrate the experimental workflow and the affected signaling pathway.
References
Safety Operating Guide
Proper Disposal of 3-bromo-1H-pyrrolo[3,2-c]pyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-bromo-1H-pyrrolo[3,2-c]pyridine (CAS No. 23612-36-4), a halogenated heterocyclic compound. Adherence to these procedures is critical for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is classified as harmful and an irritant.
Always wear appropriate Personal Protective Equipment (PPE) when handling this chemical:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area, preferably within a certified chemical fume hood. If dust or aerosols may be generated, a respirator is necessary.
-
Protective Clothing: A laboratory coat and other protective clothing to prevent skin contact.
Quantitative Data Summary
While comprehensive toxicological data for this compound is not fully available, the following table summarizes its known physical and hazardous properties.
| Property | Value | Reference |
| Chemical Formula | C₇H₅BrN₂ | [1] |
| Molecular Weight | 197.03 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 357°C at 760 mmHg | |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| GHS Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501 |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and certified chemical waste disposal service. This typically involves incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion byproducts.
Waste Segregation and Collection
-
Designated Waste Container: Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated, properly labeled, and sealable container.
-
Halogenated Waste Stream: This compound is a halogenated organic compound. It is crucial to segregate it into a dedicated "halogenated organic waste" stream. Do not mix with non-halogenated organic waste , as this can significantly increase disposal costs and complexity.
-
Avoid Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container.
Labeling and Storage
-
Clear Labeling: As soon as the first drop of waste is added, label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The storage area should be secure and accessible only to authorized personnel.
Arranging for Professional Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Provide Complete Information: When arranging for pickup, provide the disposal company with the complete chemical name, CAS number, and any other relevant hazard information from the SDS.
-
Follow Institutional Protocols: Adhere strictly to your institution's internal procedures for waste accumulation, storage duration, and scheduling of waste pickups.
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.
-
Contain the Spill: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-bromo-1H-pyrrolo[3,2-c]pyridine
This guide provides crucial safety and logistical information for the handling and disposal of 3-bromo-1H-pyrrolo[3,2-c]pyridine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment plan is mandatory to mitigate potential hazards such as skin and eye irritation, and respiratory tract irritation.[1][2][3] The following table summarizes the required PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4] | Protects against splashes and vapors that can cause serious eye damage.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoes.[4][5][6] | Prevents skin contact, which can lead to irritation or burns.[1][2][4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5][6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2][3] |
Experimental Workflow: Handling this compound
Adherence to a strict operational protocol is essential for the safe handling of this compound. The following diagram outlines the step-by-step procedure for working with this compound in a laboratory setting.
Experimental Protocol:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to understand its specific hazards and safety precautions.[7]
-
Don Appropriate PPE: Equip yourself with the personal protective equipment detailed in the table above.
-
Prepare Chemical Fume Hood: Ensure the chemical fume hood is functioning correctly and is free of clutter.[6] All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.[4][5][6]
-
Weigh Compound: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood. Avoid creating dust.[7]
-
Prepare Solution: Add the weighed compound to the appropriate solvent in a suitable reaction vessel.
-
Conduct Reaction: Carry out the experimental procedure as planned within the fume hood.
-
Decontaminate Glassware: After the experiment, decontaminate all glassware by rinsing with an appropriate solvent. Collect the rinsate as hazardous waste.[4]
-
Segregate Waste: Dispose of all waste materials, including contaminated consumables and rinsate, in a designated and properly labeled hazardous waste container for halogenated organic compounds.[4]
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Wash hands thoroughly after handling the compound and removing gloves.[8]
Disposal Plan for this compound
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety. The following diagram illustrates the correct disposal workflow.
Disposal Protocol:
-
Waste Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[4]
-
Solid Waste: All solid waste contaminated with this compound, such as gloves, weigh boats, and paper towels, must be placed in the designated "Halogenated Organic Waste" container.
-
Liquid Waste: Unused quantities of the compound and any solvents contaminated with it should be collected in a compatible, sealed, and clearly labeled "Halogenated Organic Waste" container. Do not pour this waste down the drain.[7]
-
Container Labeling: The hazardous waste container must be clearly labeled with its contents, including the chemical name "this compound," and the appropriate hazard symbols.
-
Secure Storage: Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Waste Pickup: Follow your institution's procedures for arranging the pickup and disposal of hazardous chemical waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. capotchem.cn [capotchem.cn]
- 3. angenechemical.com [angenechemical.com]
- 4. benchchem.com [benchchem.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
